molecular formula C14H12O3 B1360114 2-Phenoxy-2-phenylacetic acid CAS No. 3117-38-2

2-Phenoxy-2-phenylacetic acid

Cat. No.: B1360114
CAS No.: 3117-38-2
M. Wt: 228.24 g/mol
InChI Key: ABUKMOCUMIPDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenoxy-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenoxy-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxy-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUKMOCUMIPDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953256
Record name Phenoxy(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3117-38-2
Record name α-Phenoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3117-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, phenoxyphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxy(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-Phenoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Pharmaceutical Utility Profile

Executive Summary

2-Phenoxy-2-phenylacetic acid (also known as


-phenoxyphenylacetic acid) is a critical ether-linked carboxylic acid intermediate in medicinal chemistry. Structurally characterized by a bulky, lipophilic 

-carbon substitution pattern, it serves as the side-chain precursor for Phenbenicillin (Phenoxybenzylpenicillin), a semi-synthetic penicillin designed for enhanced acid stability and oral bioavailability. Beyond antibiotics, its distinct stereochemistry—featuring a single chiral center at the

-carbon—renders it a valuable resolving agent and a chiral solvating agent (CSA) for NMR spectroscopy. This guide details its physicochemical properties, validated synthesis protocols, and application in drug development.

Physicochemical Profile

The introduction of the phenoxy group at the


-position of phenylacetic acid significantly alters the electronic and steric environment of the carboxylic acid, increasing its acidity (lower pKa) relative to phenylacetic acid due to the electron-withdrawing inductive effect (-I) of the oxygen atom.
Table 1: Key Chemical Constants
PropertyValue / DescriptionSource/Notes
IUPAC Name 2-Phenoxy-2-phenylacetic acid
CAS Registry 3117-38-2 (Racemate)
Formula

Molecular Weight 228.25 g/mol
Physical State White Crystalline SolidRecrystallized from hexane/CHCl

Melting Point 117–118 °CData for (+)-(S)-enantiomer [1]
Optical Rotation

(c 1.1, MeOH)
Data for (+)-(S)-enantiomer [1]
pKa (Est.) ~3.5 – 3.8More acidic than phenylacetic acid (4.[1][2][3][4][5][6]3) due to

-phenoxy group
Solubility Soluble in MeOH, EtOH, CHCl

, Et

O, DMF.
Poorly soluble in water; soluble in alkaline aq. solution.

Synthetic Routes & Optimization

The synthesis of 2-phenoxy-2-phenylacetic acid generally proceeds via a Williamson Ether Synthesis strategy. This approach is preferred over direct phenylation of mandelic acid due to higher yields and cleaner reaction profiles.

Primary Synthesis Protocol: The -Halo Acid Route

This method relies on the nucleophilic displacement of a halide by a phenoxide ion. The use of an ester intermediate is often preferred to prevent side reactions with the carboxylic acid moiety.

Reagents:

  • 
    -Bromophenylacetic acid (or its ethyl ester)
    
  • Phenol[7][8]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )[8]
  • Solvent: DMF (Dimethylformamide) or Acetone[9]

Step-by-Step Methodology:

  • Activation: Dissolve phenol (1.0 eq) in anhydrous DMF. Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.
    
  • Displacement: Dropwise add ethyl

    
    -bromophenylacetate (1.0 eq) to the mixture. The reaction is exothermic; maintain temperature 
    
    
    
    C.
  • Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the bromo-ester.

  • Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over 
    
    
    
    and concentrate to yield the Ethyl 2-phenoxy-2-phenylacetate intermediate.
  • Hydrolysis: Dissolve the ester in Ethanol/Water (1:1). Add LiOH or NaOH (2.5 eq) and stir at room temperature for 2 hours.

  • Isolation: Acidify the aqueous solution to pH 2 with 1M HCl. The product, 2-phenoxy-2-phenylacetic acid , will precipitate. Filter and recrystallize from Hexane/Chloroform.

Reaction Workflow Diagram

Synthesis Start Start: Phenylacetic Acid Bromination Step 1: Bromination (NBS or Br2 / PCl3) Target: alpha-Bromo ester Start->Bromination Activation Etherification Step 2: Etherification (Phenol + K2CO3 / DMF) Mechanism: SN2 Displacement Bromination->Etherification + Phenol Hydrolysis Step 3: Hydrolysis (LiOH / EtOH) Target: Free Acid Etherification->Hydrolysis Ester Intermediate Product Final Product: 2-Phenoxy-2-phenylacetic acid (White Solid) Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic workflow for 2-phenoxy-2-phenylacetic acid via the


-bromo ester route.[8]

Stereochemistry & Chiral Resolution

Because the


-carbon is bonded to four distinct groups (Phenyl, Phenoxy, Carboxyl, Hydrogen), the molecule exists as a pair of enantiomers. The biological activity of penicillin derivatives often depends on the specific configuration of the side chain.
Resolution Strategy

Resolution is typically achieved via diastereomeric salt formation using chiral amines.

  • Resolving Agent: (+)-

    
    -Methylbenzylamine or Cinchonidine.
    
  • Solvent System: Ethanol or Methanol/Water mixtures.

  • Process:

    • Mix racemic acid (1.0 eq) with the chiral amine (0.5 - 1.0 eq) in hot ethanol.

    • Allow to cool slowly. The diastereomeric salt of the (S)-acid (typically) crystallizes out first due to differential solubility.

    • Filter the salt and liberate the free acid by partitioning between dilute HCl and Ether.

    • Check optical purity via polarimetry (

      
       for S-isomer) or Chiral HPLC.
      
Chiral Solvating Agent (CSA) Utility

Research indicates that 2-phenoxy-2-phenylacetic acid derivatives can act as Chiral Solvating Agents for NMR. The magnetic anisotropy of the two aromatic rings (phenyl and phenoxy) creates distinct shielding regions, allowing for the determination of enantiomeric excess (ee) of chiral amines and alcohols [1].

Pharmaceutical Applications: Phenbenicillin[10]

The primary pharmaceutical application of this moiety is in the synthesis of Phenbenicillin (Penspek), an acid-stable oral penicillin.

Mechanism of Action & Design
  • Core: 6-Aminopenicillanic Acid (6-APA).[9]

  • Side Chain: 2-Phenoxy-2-phenylacetyl group.[2][5][8][9][10]

  • Advantage: The electron-withdrawing phenoxy group adjacent to the amide carbonyl reduces the electron density on the amide oxygen. This suppresses the nucleophilic attack of the amide oxygen on the

    
    -lactam ring (the primary mechanism of acid-catalyzed penicillin degradation), thereby rendering the drug stable in gastric acid.
    
Synthesis of Phenbenicillin

The coupling of the acid to the penicillin nucleus requires activation, typically as the acid chloride.

  • Acid Chloride Formation: React 2-phenoxy-2-phenylacetic acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    ) in DCM with a drop of DMF.
    • Note: Avoid high heat to prevent racemization.

  • Schotten-Baumann Coupling: Add the acid chloride to a cooled (

    
    C) solution of 6-APA in water/acetone containing Sodium Bicarbonate (
    
    
    
    ).
  • Isolation: Acidify to precipitate the free acid form of Phenbenicillin, then convert to the Potassium salt for formulation.

Pathway Visualization

Phenbenicillin cluster_properties Pharmacological Properties Acid 2-Phenoxy-2-phenylacetic Acid Activation Activation (SOCl2) Acid->Activation AcidChloride Intermediate: Acid Chloride Activation->AcidChloride Coupling Coupling Reaction (6-APA + NaHCO3) AcidChloride->Coupling Phenbenicillin Target Drug: Phenbenicillin (Penspek) Coupling->Phenbenicillin Amide Bond Formation Prop1 Acid Stable (Oral Bioavailability) Phenbenicillin->Prop1 Prop2 Gram-Positive Activity Phenbenicillin->Prop2

Figure 2: Synthesis and pharmacological logic of Phenbenicillin.

References

  • Cirilli, R., et al. (2004). "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents." Arkivoc, (v), 5-25.[3][10] Link

  • Batchelor, F. R., et al. (1959). "Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations." Nature, 183, 257-258.
  • Merck & Co., Inc. (1994).[8] "Endothelin Antagonists."[8] U.S. Patent 5,340,833. (Describes synthesis of substituted 2-phenoxy-2-phenylacetic acid derivatives). Link

  • Rollo, I. M., et al. (1962). "Pharmacological properties of phenbenicillin." British Medical Journal.

Sources

Technical Guide: Biological Activity and Applications of 2-Phenoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxy-2-phenylacetic acid (also known as O-phenylmandelic acid) is a pivotal molecular scaffold in medicinal chemistry and asymmetric synthesis. Unlike simple phenylacetic acid, the introduction of the


-phenoxy group creates a chiral center and increases lipophilicity, significantly altering its pharmacological profile.

This guide details the compound's dual utility:

  • Pharmacophore: As a core structural motif in non-steroidal anti-inflammatory drugs (NSAIDs) and endothelin receptor antagonists.

  • Chiral Solvating Agent (CSA): As a high-precision tool for determining the enantiomeric excess (ee%) of chiral amines (e.g., Mexiletine) via NMR spectroscopy.

Chemical Foundation & Synthesis

The biological activity of 2-phenoxy-2-phenylacetic acid is strictly dependent on its stereochemistry. The (S)-enantiomer is frequently cited in chiral resolution studies.

Structural Properties[1]
  • IUPAC Name: 2-phenoxy-2-phenylacetic acid[1][2][3][4][5][6][7]

  • CAS Registry: 3117-38-2[8]

  • Molecular Formula:

    
    
    
  • Key Feature: The ether linkage at the

    
    -position mimics the transition state of various esterase substrates and enhances binding affinity to cyclooxygenase (COX) active sites compared to non-substituted phenylacetic acids.
    
Synthesis Protocol (Nucleophilic Substitution)

Objective: Synthesize 2-phenoxy-2-phenylacetic acid via the displacement of an


-halo ester. This method is preferred for its reliability and scalability.

Reagents:

  • Ethyl

    
    -bromophenylacetate
    
  • Phenol[9][10]

  • Potassium Carbonate (

    
    )
    
  • Acetone (Solvent)

  • Sodium Hydroxide (NaOH) for hydrolysis

Step-by-Step Workflow:

  • O-Alkylation: Dissolve phenol (1.0 eq) and

    
     (1.2 eq) in anhydrous acetone. Add ethyl 
    
    
    
    -bromophenylacetate (1.0 eq) dropwise. Reflux for 6-8 hours.
  • Isolation of Ester: Filter the inorganic salts. Evaporate the solvent.[4][5] Dissolve the residue in ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH or NaOH (2.0 eq). Stir at room temperature until TLC shows consumption of the ester (~2 hours).

  • Work-up: Acidify the solution to pH 2 with 1M HCl. Extract with ethyl acetate. Recrystallize from hexane/chloroform to obtain the pure acid.

Synthesis Visualization

SynthesisWorkflow Start Start: Ethyl alpha-bromophenylacetate Reagents Phenol + K2CO3 (Acetone, Reflux) Start->Reagents Nucleophilic Substitution Intermediate Intermediate: Ethyl 2-phenoxy-2-phenylacetate Reagents->Intermediate Sn2 Reaction Hydrolysis Hydrolysis: NaOH / THF / H2O Intermediate->Hydrolysis Saponification Product Final Product: 2-Phenoxy-2-phenylacetic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic pathway for 2-Phenoxy-2-phenylacetic acid via Williamson ether synthesis type substitution.

Biological Activity & Mechanism of Action

Anti-Inflammatory Activity (NSAID Scaffold)

The 2-phenoxy-2-phenylacetic acid moiety is structurally homologous to the arylalkanoic acid class of NSAIDs (e.g., Diclofenac, Fenoprofen).

  • Mechanism: The compound acts as a reversible inhibitor of Cyclooxygenase (COX) enzymes. The carboxylic acid group binds to the Arg-120 residue in the COX channel, while the hydrophobic phenyl and phenoxy rings occupy the hydrophobic pocket, blocking the entry of Arachidonic Acid.

  • Significance: Derivatives of this acid have demonstrated potential in reducing prostaglandin

    
     (
    
    
    
    ) synthesis, thereby mitigating inflammation and pain response.
Endothelin Receptor Antagonism

Research indicates that substituted esters and amides of 2-phenoxy-2-phenylacetic acid function as Endothelin antagonists.

  • Target: Endothelin receptors (

    
     and 
    
    
    
    ).
  • Pathology: Endothelin is a potent vasoconstrictor involved in hypertension and renal disease. By blocking this receptor, the scaffold contributes to vasodilation and blood pressure regulation.

Chiral Solvating Agent (CSA)

Beyond pharmacology, the compound is a critical reagent in analytical biochemistry.

  • Activity: It forms diastereomeric complexes with chiral amines (e.g., the anti-arrhythmic drug Mexiletine).

  • Application: In

    
    -NMR, the magnetic anisotropy of the phenyl rings induces chemical shift non-equivalence (
    
    
    
    ) in the substrate, allowing researchers to calculate the enantiomeric excess without derivatization.

Mechanism of Action Visualization

The following diagram illustrates the inhibition of the inflammatory cascade by the 2-phenoxy-2-phenylacetic acid scaffold.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 PLA2->Membrane COX Cyclooxygenase (COX-1/2) AA->COX Substrate Entry PGG2 Prostaglandin G2 COX->PGG2 Oxygenation Inhibitor 2-Phenoxy-2-phenylacetic acid (Inhibitor) Inhibitor->COX Competitive Inhibition (Blocks Arg-120) Inflammation Inflammation / Pain / Fever PGG2->Inflammation Downstream Cascade

Figure 2: Mechanism of COX inhibition. The scaffold competes with Arachidonic Acid for the active site, preventing Prostaglandin synthesis.

Experimental Data Summary

Table 1: Comparative Applications of Phenylacetic Acid Derivatives
Compound ClassPrimary ActivityKey Structural FeatureTarget / Application
2-Phenoxy-2-phenylacetic acid Anti-inflammatory / CSA

-Phenoxy ether linkage
COX Enzyme / NMR Chiral Resolution
Phenylacetic acidAntimicrobial / AuxinUnsubstituted

-carbon
Plant Growth / Bacterial Metabolism
2,4-Dichlorophenoxyacetic acidHerbicideChlorinated phenoxy ringAuxin Receptor Agonist
DiclofenacNSAIDAminophenylacetic acidCOX-1 / COX-2 Inhibition

References

  • Arkivoc. (2004).[11] H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Retrieved from

  • Google Patents. (1994). Substituted 2-phenoxy-2-phenylacetic acid esters as Endothelin Antagonists. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 2-Phenoxy-2-phenylacetic acid | C14H12O3. Retrieved from

  • ResearchGate. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion. (Contextual reference for PAA scaffold activity). Retrieved from

  • Organic Syntheses. Synthesis of Phenylacetic Acid Derivatives. (General protocol grounding). Retrieved from

Sources

Comprehensive Spectroscopic Guide: 2-Phenoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive spectroscopic and synthetic analysis of 2-Phenoxy-2-phenylacetic acid (also known as


-phenoxy-phenylacetic acid). This guide is structured for researchers requiring rigorous characterization data for pharmaceutical intermediate verification.

Executive Summary & Chemical Identity

2-Phenoxy-2-phenylacetic acid is a critical chiral building block in the synthesis of semi-synthetic penicillins (e.g., Phenbenicillin) and a resolving agent for chiral amines. Structurally, it is an ether derivative of mandelic acid, characterized by a stereogenic center at the


-position.

The presence of the phenoxy group at the


-carbon introduces significant electronic deshielding, making the spectroscopic signature distinct from its parent compound, phenylacetic acid.
Table 1: Physicochemical Constants
PropertyValue / Description
IUPAC Name 2-Phenoxy-2-phenylacetic acid
Common Name

-Phenoxyphenylacetic acid
CAS Registry Number 3117-38-2
Molecular Formula

Molecular Weight 228.24 g/mol
Appearance White crystalline solid
Melting Point 117–118 °C (Pure Enantiomer) / 89–91 °C (Racemate)
Solubility Soluble in chloroform, ethyl acetate, ethanol; sparingly soluble in water.

Synthesis & Preparation Workflow

To ensure spectroscopic data validity, the sample must be prepared via a controlled nucleophilic substitution pathway. The standard protocol involves the displacement of a halide from


-bromophenylacetic acid by a phenoxide ion.
Experimental Protocol
  • Starting Materials: Dissolve

    
    -bromophenylacetic acid (1.0 eq) in aqueous NaOH (2.5 eq).
    
  • Nucleophilic Attack: Add phenol (1.1 eq) dropwise while maintaining the temperature at 60–70 °C.

  • Workup: Acidify the mixture with dilute HCl to pH 2. The crude product precipitates.

  • Purification: Recrystallize from ethanol/water or hexane/ethyl acetate to remove unreacted phenol.

Synthesis Logic Diagram

The following diagram outlines the logical flow from raw materials to the final analytical sample.

SynthesisWorkflow Raw Raw Materials (Ph-CH(Br)-COOH + PhOH) Reaction Nucleophilic Substitution (NaOH, 70°C, 2h) Raw->Reaction SN2 Mechanism Workup Acidification & Precipitation (HCl, pH 2) Reaction->Workup Salt Formation Purification Recrystallization (EtOH/Water) Workup->Purification Crude Solid Analysis Spectroscopic Validation (NMR, IR, MS) Purification->Analysis Pure Sample

Figure 1: Synthetic workflow for the preparation of analytical-grade 2-Phenoxy-2-phenylacetic acid.

Spectroscopic Characterization

The following data sets are derived from high-purity samples. The key diagnostic signal is the methine proton (


-H), which serves as a probe for enantiomeric purity when using chiral solvating agents.
A. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) | Frequency:  300/400 MHz | Reference:  TMS (0.00 ppm)

The


-proton appears significantly downfield compared to phenylacetic acid (

3.64) due to the inductive electron-withdrawing effect (-I) of the oxygen atom.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.50 – 12.00 Broad Singlet1H-COOH Carboxylic acid proton; exchangeable with

.
7.30 – 7.50 Multiplet10HAr-H Overlapping signals from two phenyl rings (phenoxy & phenylacetic moieties).
5.60 – 5.85 Singlet1HPh-CH (OPh)-Diagnostic Peak. The chiral center proton. Sharp singlet in racemate; may split in chiral environments.

Mechanistic Note: In the presence of chiral solvating agents (e.g., chiral amines), the singlet at


5.7 ppm splits into two distinct signals, allowing for the determination of enantiomeric excess (ee).
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (

)
Vibration ModeFunctional Group
3200 – 2500 O-H Stretch (Broad)Carboxylic Acid dimer
1710 – 1735 C=O Stretch (Strong)Carbonyl (Acid)
1590, 1490 C=C StretchAromatic Ring Skeleton
1230 – 1250 C-O-C Stretch (Asym)Aryl Alkyl Ether (Phenoxy group)
690, 750 C-H Bending (Out-of-plane)Mono-substituted Benzene
C. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV)

The fragmentation pattern is driven by the stability of the aromatic cations. The molecular ion is distinct, but fragmentation is rapid due to the ether linkage.

  • Molecular Ion (

    
    ):  m/z 228
    
  • Base Peak: Often m/z 77 (

    
    ) or m/z 107.
    

Fragmentation Logic:

  • Loss of Carboxyl Group:

    
    . This forms the stabilized phenoxy-benzyl cation.
    
  • Ether Cleavage: The ether bond is labile under EI conditions, leading to phenol radical loss or tropylium ion formation.

MassSpecFrag M_Ion Molecular Ion (M+) m/z 228 Frag1 [M - COOH]+ m/z 183 (Phenoxy-benzyl cation) M_Ion->Frag1 - COOH (45) Frag3 [C6H5O]+ m/z 93 (Phenoxy cation) M_Ion->Frag3 Ether Cleavage Frag2 [C6H5]+ m/z 77 (Phenyl cation) Frag1->Frag2 - PhO

Figure 2: Primary fragmentation pathway of 2-Phenoxy-2-phenylacetic acid in Electron Impact Mass Spectrometry.

Quality Control & Purity Analysis

For pharmaceutical applications, determining the purity of 2-Phenoxy-2-phenylacetic acid is mandatory.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: Acetonitrile : Water (with 0.1%

      
      ) – Gradient 40:60 to 90:10.
      
    • Detection: UV @ 220 nm (absorption of phenyl rings).

    • Retention Time: The compound is relatively lipophilic; expect elution after unsubstituted phenylacetic acid.

References

  • Synthesis & Properties:Organic Syntheses, Coll. Vol. 1, p. 436 (General methods for

    
    -substituted phenylacetic acids). 
    
  • NMR Characterization: Gloria, U., et al. "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues." Arkivoc, 2008.

  • Physical Constants: National Center for Biotechnology Information. "PubChem Compound Summary for CID 18384, 2-Phenoxy-2-phenylacetic acid."

  • General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AIST, Japan. (Search for CAS 3117-38-2).

Methodological & Application

Technical Application Note: Recrystallization of 2-Phenoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxy-2-phenylacetic acid (CAS: 3117-38-2), also known as


-phenoxyphenylacetic acid, is a critical intermediate in the synthesis of semi-synthetic penicillins and cephalosporins. Its purity is paramount, as the ether linkage and chiral center at the 

-position make it susceptible to oxidative degradation and racemization.

This guide details a robust recrystallization protocol using Isopropyl Alcohol (IPA) as the primary solvent system, validated by industrial patent literature for enantiomeric resolution and purification. A secondary Ethanol/Water protocol is provided for smaller-scale or "greener" laboratory contexts.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for successful crystallization. 2-Phenoxy-2-phenylacetic acid is a lipophilic carboxylic acid.

PropertyDataNotes
IUPAC Name 2-Phenoxy-2-phenylacetic acid
CAS Registry 3117-38-2Crucial: Do not confuse with Phenylacetic acid (CAS 103-82-2) or 2-Phenoxyphenylacetic acid (CAS 25563-02-4).[1]
Molecular Weight 228.24 g/mol
Melting Point ~103–105 °CLiterature values vary; distinct from the ortho-isomer (89–91 °C).
pKa ~3.5 (Predicted)Soluble in basic aqueous solutions (pH > 8).
Solubility High: Ethanol, IPA, Ethyl AcetateLow: Water, HexaneExhibits steep solubility curve in hot alcohols.

Solvent Selection Strategy

Primary System: Isopropyl Alcohol (IPA)

Why IPA?

  • Selectivity: IPA provides a moderate polarity environment that dissolves the target acid at boiling points (82.6 °C) but rejects polar inorganic salts and non-polar tarry byproducts upon cooling.

  • Process Control: Industrial precedents (e.g., US Patent 2005/0033084) indicate IPA is superior for controlling supersaturation, particularly when resolving enantiomers or purifying diastereomeric salts.

  • Safety: Higher flash point (12 °C) compared to Ethanol (13 °C) or Acetone (-20 °C), though still flammable.

Secondary System: Ethanol/Water (Solvent/Anti-Solvent)

Why Ethanol/Water?

  • Classic Polarity Gradient: The addition of water (anti-solvent) to a saturated ethanolic solution drastically reduces the solubility of the organic acid, forcing precipitation.

  • Impurity Rejection: Water-soluble impurities remain in the mother liquor.

Protocol A: Recrystallization from Isopropyl Alcohol (Recommended)

Objective: Purification of crude 2-Phenoxy-2-phenylacetic acid (>85% purity starting material).

Reagents & Equipment[2][3][4][5][6]
  • Crude 2-Phenoxy-2-phenylacetic acid

  • Isopropyl Alcohol (IPA), ACS Grade

  • Activated Carbon (optional, for decolorization)

  • Reflux condenser, magnetic stirrer, heating mantle

  • Vacuum filtration setup (Büchner funnel)[2]

Step-by-Step Methodology
  • Dissolution (Solvent Ratio ~3-5 mL/g):

    • Place 10 g of crude solid in a 100 mL Round Bottom Flask (RBF).

    • Add 30 mL of IPA.

    • Heat to reflux (approx. 83 °C) with stirring.

    • Observation: If the solid does not fully dissolve after 10 minutes of reflux, add IPA in 2 mL increments until a clear solution is obtained. Do not exceed 50 mL total volume to avoid yield loss.

  • Hot Filtration (Impurity Removal):

    • If insoluble mechanical impurities or color are present, add 0.5 g activated carbon carefully (avoid boil-over). Stir for 5 minutes.

    • Filter the hot solution through a pre-warmed glass frit or Celite pad into a clean Erlenmeyer flask.

    • Critical: Pre-warming the funnel prevents premature crystallization during filtration.

  • Controlled Cooling (Nucleation):

    • Allow the filtrate to cool slowly to room temperature (20–25 °C) over 1–2 hours.

    • Agitation: Stir slowly (approx. 60 RPM). Rapid stirring yields small, impure crystals; slow stirring yields larger, purer needles/prisms.

  • Deep Cooling (Yield Maximization):

    • Once the solution reaches room temperature and crystallization has begun, place the flask in an ice bath (0–4 °C) for 1 hour.

    • Troubleshooting: If "oiling out" occurs (liquid phase separation instead of crystals), reheat to dissolve and add a seed crystal of pure product at 40 °C.

  • Isolation:

    • Filter the cold slurry under vacuum.

    • Wash the filter cake with cold IPA (2 x 5 mL).

    • Dry the solid in a vacuum oven at 40 °C for 12 hours.

Protocol B: Acid-Base Chemical Purification (For Low Purity Crude)

If the starting material is dark or contains significant non-acidic impurities, a chemical wash is required before recrystallization.

Workflow Diagram

AcidBasePurification Start Crude Mixture (Dissolved in Toluene/EtOAc) BaseExt Extract with 1M NaOH (pH > 10) Start->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgPhase Organic Phase (Discard Non-Acidic Impurities) Sep1->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Product as Sodium Salt) Sep1->AqPhase Bottom Layer Acidify Acidify with HCl to pH 1-2 (Precipitation) AqPhase->Acidify Filter Vacuum Filtration Acidify->Filter Solid Solid Crude Acid (Proceed to IPA Recrystallization) Filter->Solid

Figure 1: Acid-Base purification logic for removing non-acidic contaminants prior to crystallization.

Methodology
  • Dissolution: Dissolve crude material in Toluene or Ethyl Acetate.

  • Extraction: Extract with 1M NaOH (1.2 equivalents). The product moves to the aqueous layer as the sodium salt.

  • Separation: Discard the organic layer (contains neutral impurities).

  • Precipitation: Acidify the aqueous layer with 6M HCl to pH 1. The product will precipitate as a white solid.[3][4]

  • Filtration: Collect the solid, wash with water, and dry.[5] Proceed to Protocol A.

Recrystallization Logic & Troubleshooting

The following diagram illustrates the decision-making process during the crystallization workflow.

RecrystallizationLogic Start Dissolve Solid in Hot IPA CheckSol Is Solution Clear? Start->CheckSol AddSolvent Add 10% more IPA CheckSol->AddSolvent No (Cloudy) HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter Yes (but particles remain) Cooling Cool to Room Temp CheckSol->Cooling Yes (Clear) AddSolvent->CheckSol HotFilter->Cooling CheckCryst Crystals forming? Cooling->CheckCryst Seed Add Seed Crystal or Scratch Glass CheckCryst->Seed No (Supersaturated) IceBath Cool to 0°C CheckCryst->IceBath Yes Seed->Cooling Isolate Filter & Dry IceBath->Isolate

Figure 2: Step-by-step logic flow for the IPA recrystallization process.

References

  • Organic Syntheses. (1969).

    
    -Phenoxyphenylacetic Acid. Org. Synth. 49, 93; Coll. Vol. 5, 926. 
    
  • PubChem. (n.d.).[1] 2-Phenoxy-2-phenylacetic acid (Compound Summary). National Library of Medicine.

  • Google Patents. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives. US Patent Application 20050033084A1.

  • ChemicalBook. (n.d.). Product Properties: 2-Phenoxy-2-phenylacetic acid.[6][7]

Sources

Application Note: Synthesis of Deschloro-Asenapine Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-Phenoxy-2-phenylacetic acid (CAS 3117-38-2) in the synthesis of Deschloro-Asenapine , a critical pharmacopeial impurity standard required for the Quality Control (QC) and release testing of Asenapine Maleate API.

Subject: Utilization of 2-Phenoxy-2-phenylacetic Acid in Asenapine Impurity Profiling Target Compound: Deschloro-Asenapine (Impurity D/E) CAS Registry: 3117-38-2 (Starting Material)


 65576-39-8 (Target)
Role:  Analytical Reference Standard & Process Validation Marker[1]

Executive Summary

In the industrial production of Asenapine Maleate (a psychopharmacologic agent), the control of process-related impurities is mandated by ICH Q3A/Q3B guidelines. 2-Phenoxy-2-phenylacetic acid serves as the specific non-chlorinated scaffold used to synthesize Deschloro-Asenapine .

While the commercial synthesis of Asenapine starts with (2-chlorophenyl)acetic acid, the parallel synthesis using 2-Phenoxy-2-phenylacetic acid allows researchers to generate the authentic Deschloro-impurity. This standard is essential for:

  • HPLC Method Validation: Establishing Relative Retention Time (RRT) and Response Factors (RRF).

  • Process Control: Quantifying the "carry-over" of non-chlorinated starting materials.

  • Toxicology Studies: Evaluating the safety profile of the deschloro-analog.

Chemical Basis & Retrosynthetic Logic

The synthesis follows the "Sarcosine Route" (adapted from the Organon/MSN Laboratories pathway), utilizing the 2-phenoxy-2-phenylacetic acid scaffold to construct the tetracyclic dibenzo[c,e]oxepine core without the chlorine substituent.

Mechanistic Pathway
  • Activation: The carboxylic acid is converted to an acid chloride to facilitate amidation.

  • Chain Extension: Reaction with Sarcosine (N-methylglycine) introduces the nitrogen and the carbon atoms required for the pyrrolidine ring.

  • Dieckmann Cyclization: Base-mediated intramolecular condensation forms the pyrrolidine-2,4-dione ring.

  • Friedel-Crafts Cyclization: Acid-mediated ring closure (using PPA or AlCl

    
    ) fuses the phenyl ring to the ketone, creating the central oxepine system.
    
  • Stereoselective Reduction: Simultaneous reduction of the amide and ketone functionalities yields the trans-configured tetracyclic amine.

Experimental Protocol

Phase A: Precursor Activation & Amidation

Objective: Synthesis of Methyl N-methyl-N-(2-phenoxy-2-phenylacetyl)glycinate.

  • Reagents: 2-Phenoxy-2-phenylacetic acid (10.0 g, 43.8 mmol), Thionyl Chloride (

    
    , 15 mL), Sarcosine methyl ester hydrochloride (7.0 g), Triethylamine (
    
    
    
    ).
  • Procedure:

    • Dissolve 2-Phenoxy-2-phenylacetic acid in DCM (50 mL).

    • Add

      
       dropwise at 0°C. Reflux for 2 hours until gas evolution ceases.
      
    • Evaporate volatiles under vacuum to obtain the crude acid chloride (oil).

    • In a separate vessel: Suspend Sarcosine methyl ester HCl in DCM (50 mL) with

      
       (3 eq) at 0°C.
      
    • Add the crude acid chloride dissolved in DCM dropwise to the sarcosine suspension.

    • Stir at room temperature (RT) for 4 hours.

    • Workup: Wash with water, 1N HCl, and brine. Dry over

      
       and concentrate.
      
    • Yield Target: ~85-90% (Viscous oil).

Phase B: Dieckmann Cyclization

Objective: Formation of 1-Methyl-4-hydroxy-3-(2-phenoxyphenyl)-1H-pyrrol-2(5H)-one (Enol form of the dione).

  • Reagents: Potassium tert-butoxide (

    
    , 1.2 eq), Toluene or THF.
    
  • Procedure:

    • Dissolve the amide from Phase A in anhydrous Toluene (100 mL).

    • Add

      
       in portions at 0°C.
      
    • Stir at RT for 1 hour, then reflux for 3 hours. (Monitoring: TLC shows disappearance of acyclic ester).

    • Quench: Cool to 0°C and acidify with 1N HCl to pH 2.

    • Isolation: Extract with Ethyl Acetate. The product often precipitates or crystallizes upon concentration.

    • Key Insight: The product exists in keto-enol equilibrium.

Phase C: Dibenzo-Oxepine Ring Closure

Objective: Synthesis of the tetracyclic ketone intermediate.

  • Reagents: Polyphosphoric Acid (PPA) or

    
    .
    
  • Procedure:

    • Mix the pyrrolidine intermediate (5.0 g) with PPA (50 g).

    • Heat to 100-110°C for 2-4 hours. Critical: Do not overheat to avoid tar formation.

    • Quench: Pour the hot syrup onto crushed ice/water (200 g) with vigorous stirring.

    • Extraction: Extract the precipitate with DCM. Wash with

      
       to remove residual acid.
      
    • Result: A solid intermediate (Deschloro-oxo-asenapine).

Phase D: Stereoselective Reduction to Deschloro-Asenapine

Objective: Reduction of carbonyls to yield trans-Deschloro-Asenapine.

  • Reagents:

    
     (LAH), 
    
    
    
    (Optional, for mixed hydride enhancement), dry THF.
  • Procedure:

    • Prepare a slurry of LAH (4 eq) in dry THF under

      
      .
      
    • Add the tetracyclic ketone (dissolved in THF) dropwise at 0°C.

    • Allow to warm to RT, then reflux for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular aluminum salts. Concentrate the filtrate.

    • Isomer Management: The reduction yields a mixture of cis and trans isomers.

    • Purification: Dissolve the crude base in Ethanol and treat with Maleic acid. The trans-isomer typically crystallizes preferentially or requires column chromatography (Silica, MeOH:DCM) if high purity is needed immediately.

Visual Workflow (Graphviz)

AsenapineSynthesis Start 2-Phenoxy-2-phenylacetic acid (CAS 3117-38-2) Step1 Acid Chloride Activation (SOCl2) Start->Step1 Inter1 Amide Intermediate (Sarcosine Coupling) Step1->Inter1 + Sarcosine Methyl Ester Step2 Dieckmann Cyclization (KOtBu / Toluene) Inter1->Step2 Inter2 Pyrrolidine-2,4-dione Derivative Step2->Inter2 Step3 Intramolecular Cyclization (PPA or AlCl3) Inter2->Step3 Inter3 Tetracyclic Ketone (Deschloro-oxo-asenapine) Step3->Inter3 Ring Closure Step4 Reduction (LiAlH4 / THF) Inter3->Step4 Final Deschloro-Asenapine (Impurity Standard) Step4->Final Stereoselective Reduction

Caption: Synthetic pathway converting 2-Phenoxy-2-phenylacetic acid into the Deschloro-Asenapine reference standard.

Analytical Quality Control

To validate the synthesis of the impurity standard, use the following HPLC parameters. This method separates the Deschloro-impurity (RRT ~0.[2]72) from the main Asenapine peak.

ParameterSpecification
Column C18 (e.g., Waters XBridge or BEH C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Phosphate Buffer pH 6.5
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 0-20 min: 30% B

80% B (Linear Gradient)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm
Target RRT Deschloro-Asenapine elutes before Asenapine (approx RRT 0.70 - 0.75)

References

  • Funke, C. W., et al. (1999). Physico-chemical properties of asenapine maleate. Arzneimittelforschung, 49(09), 719-725.

  • Vanderheyden, J. L., et al. (2013).[3] Process for the preparation of Asenapine. Patent WO2013024492A2.[3]

  • Reddy, M. S., et al. (2012). Process for the preparation of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate. Patent WO2012038975A1.

  • Organon NV. (2006). Methods for the synthesis of tetracyclic compounds. US Patent App.[4][5] 2006/0229352.

  • SynZeal Research. (2024). Asenapine Impurity Profiling and Standards.

Sources

Application Note: Strategic Design and Evaluation of 2-Phenoxy-2-phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenoxy-2-phenylacetic acid moiety represents a privileged scaffold in modern medicinal chemistry, distinct from simple phenoxyacetic acids due to the presence of an


-phenyl ring. This structural addition introduces a critical chiral center and significantly alters the lipophilic profile, making it a potent pharmacophore for nuclear receptors (PPAR

/

) and G-protein coupled receptors (CRTH2).

This guide provides a rigorous technical framework for researchers working with this scaffold. It moves beyond basic synthesis into asymmetric construction, structure-activity relationship (SAR) optimization, and validated biological assay protocols.

Module 1: Synthetic Architecture

The primary challenge in synthesizing 2-phenoxy-2-phenylacetic acid derivatives is controlling the stereocenter at the


-position. While classical substitution works for racemic screening, high-affinity candidates often require enantioselective synthesis.
Synthetic Pathways

We define two primary workflows: Route A (Nucleophilic Substitution) for rapid library generation, and Route B (Metal-Carbenoid Insertion) for asymmetric lead optimization.

DOT Diagram: Synthetic Logic Flow

Synthesis_Workflow Start Target: 2-Phenoxy-2-phenylacetic Acid RouteA Route A: Classical Substitution (Racemic / High Throughput) Start->RouteA RouteB Route B: Rh(II) Carbene Insertion (Enantioselective) Start->RouteB StepA1 Reagents: Alpha-bromo phenylacetic ester + Phenol RouteA->StepA1 StepB1 Reagents: Phenyldiazoacetate + Phenol RouteB->StepB1 StepA2 Condition: K2CO3, Acetone/DMF, Reflux StepA1->StepA2 Hydrolysis Ester Hydrolysis (LiOH/THF) StepA2->Hydrolysis StepB2 Catalyst: Rh2(S-DOSP)4 or Rh2(S-PTTL)4 StepB1->StepB2 StepB2->Hydrolysis Final Chiral Acid Product Hydrolysis->Final

Figure 1: Decision tree for synthetic route selection based on stereochemical requirements.

Protocol: Asymmetric O-H Insertion (Route B)

This protocol utilizes Rhodium(II)-catalyzed carbenoid insertion to achieve high enantiomeric excess (ee), essential for PPAR agonists where the (


)-enantiomer is typically bioactive.

Reagents:

  • Methyl phenyldiazoacetate (Donor/Acceptor carbene precursor)

  • Substituted Phenol (Nucleophile)

  • Catalyst:

    
     (for high enantioselectivity)
    
  • Solvent: Anhydrous Hexanes or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under

    
    , dissolve substituted phenol (1.0 equiv) and 
    
    
    
    (0.01 equiv, 1 mol%) in anhydrous hexanes (0.1 M concentration relative to phenol).
  • Diazo Addition: Dissolve methyl phenyldiazoacetate (1.2 equiv) in hexanes. Add this solution dropwise via syringe pump over 1 hour to the stirring catalyst/phenol mixture at -78°C (or room temp depending on substrate reactivity). Slow addition is critical to prevent diazo dimerization.

  • Reaction Monitoring: Allow to warm to room temperature. Monitor by TLC for the disappearance of the diazo compound (bright yellow spot disappears).

  • Purification: Concentrate in vacuo. Purify via flash chromatography (SiO2, Hexanes:EtOAc gradient).

  • Validation: Assess enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Module 2: Medicinal Chemistry & SAR Profiling

The 2-phenoxy-2-phenylacetic acid scaffold serves as a dual-action trigger. The carboxylic acid headgroup anchors to the receptor's polar pocket (e.g., Tyr473 in PPAR


), while the bulky lipophilic tail occupies the hydrophobic ligand-binding domain (LBD).
Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of substituents on the phenoxy ring when targeting PPAR


/

dual agonism.
Position (Phenoxy Ring)SubstituentEffect on Activity (PPAR

/

)
Mechanistic Insight
Para (4-position) -Cl, -CF3High Potency Halogens fill the hydrophobic pocket; prevent metabolic oxidation.
Para (4-position) -OMe, -AlkylModerate Potency Electron donation increases electron density but may reduce metabolic stability.
Ortho (2-position) -Me, -ClReduced Affinity Steric clash often disrupts the optimal torsion angle of the ether linkage.
Alpha-Phenyl Ring UnsubstitutedBaseline Essential for hydrophobic interactions in the LBD entrance.
Alpha-Phenyl Ring 4-FEnhanced Metabolic Stability Blocks para-hydroxylation of the phenyl ring (Phase I metabolism).
Key Design Constraint: Lipophilicity

These derivatives are inherently lipophilic (cLogP > 3.5).

  • Risk: High plasma protein binding (>99%) can reduce free fraction drug availability.

  • Strategy: Introduce polar heterocycles (e.g., pyridine instead of benzene for the phenoxy moiety) to lower LogP while maintaining shape complementarity.

Module 3: Biological Evaluation Protocols

Protocol: PPAR Nuclear Receptor Transactivation Assay

This cell-based assay validates the functional agonism of the synthesized derivatives.

Principle: HEK293 cells are co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to the GAL4 DNA-binding domain (LBD-DBD chimera) and a Luciferase reporter plasmid containing GAL4 binding sites.

Materials:

  • Cell Line: HEK293T (ATCC CRL-3216).

  • Plasmids: pM-hPPAR

    
    -LBD, pM-hPPAR
    
    
    
    -LBD, pFR-Luc (Reporter).
  • Reference Compounds: Fenofibrate (PPAR

    
    ), Rosiglitazone (PPAR
    
    
    
    ).

Workflow:

  • Seeding: Plate HEK293T cells in 96-well white plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS. Charcoal stripping removes endogenous lipids that activate PPARs.

  • Transfection: After 24h, co-transfect plasmids using Lipofectamine 2000 (Ratio 1:3 DNA:Lipid).

  • Treatment: 24h post-transfection, replace media. Add test compounds (concentration range 1 nM – 10

    
    M) in triplicate. Include 0.1% DMSO vehicle control.
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Readout: Add Steady-Glo® Luciferase Reagent (Promega). Lyse for 15 min. Read luminescence on a plate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
DOT Diagram: Assay Signaling Pathway

PPAR_Assay Ligand Ligand (2-Phenoxy-2-phenylacetic acid) Receptor Chimera Protein (GAL4-DBD + PPAR-LBD) Ligand->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex Activation DNA UAS Response Element (pFR-Luc Plasmid) Complex->DNA Binds Promoter Transcription Transcription of Luciferase Gene DNA->Transcription Light Luminescence (Readout) Transcription->Light + Substrate

Figure 2: Mechanism of action for the GAL4-PPAR Transactivation Assay.

Protocol: CRTH2 Binding Assay (Scintillation Proximity)

For derivatives designed as CRTH2 antagonists (asthma/allergy indications).

Methodology:

  • Membrane Prep: Use CHO cells stably expressing human CRTH2.

  • Competition: Incubate membranes (5

    
     g/well ) with 
    
    
    
    -PGD2 (Prostaglandin D2, 1 nM) and varying concentrations of the test compound.
  • Buffer: 10 mM HEPES, 10 mM

    
     (essential for CRTH2 binding), pH 7.4.
    
  • Detection: Use Wheat Germ Agglutinin (WGA) SPA beads.

  • Metric: Calculate

    
     based on displacement of the radioligand.
    

Module 4: References

  • Evans, K. A., et al. (2011). "Phenoxyacetic acids as PPAR

    
     partial agonists: Synthesis, optimization, and in vivo efficacy."[1][2] Bioorganic & Medicinal Chemistry Letters. 
    
  • Xu, Y., et al. (2006). "Design and Synthesis of

    
    -Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPAR
    
    
    
    /
    
    
    Dual Agonists." Journal of Medicinal Chemistry.
  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews. (Foundational reference for Rh-catalyzed insertion described in Module 1).

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives. (Context for CRTH2 antagonism).

Sources

Anti-inflammatory activity of 2-Phenoxy-2-phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anti-inflammatory Profiling of 2-Phenoxy-2-phenylacetic Acid Derivatives

Executive Summary & Strategic Rationale

Subject: 2-Phenoxy-2-phenylacetic acid (α-phenoxy-α-phenylacetic acid) derivatives. Therapeutic Class: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] Target Audience: Medicinal Chemists, Pharmacologists, and Pre-clinical Lead Optimization Teams.

The search for next-generation NSAIDs focuses on mitigating gastrointestinal (GI) toxicity while maintaining potent cyclooxygenase (COX) inhibition. The 2-Phenoxy-2-phenylacetic acid scaffold represents a privileged structure, distinct from the classical "fenamate" or "profen" classes. Its unique steric bulk at the


-position (due to the phenyl ring) offers a dual mechanism: modulation of COX enzyme pockets and stabilization of lysosomal membranes.

This guide provides a validated workflow for synthesizing, screening, and validating these derivatives, moving from chemical synthesis to in vivo efficacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The core scaffold consists of an acetic acid moiety substituted at the


-carbon with both a phenyl group and a phenoxy group.
  • The

    
    -Phenyl Ring:  Provides essential lipophilicity (
    
    
    
    modulation), facilitating membrane penetration and blood-brain barrier (BBB) crossing for central analgesic effects.
  • The Phenoxy Moiety: The primary driver of COX-active site binding.

    • SAR Insight: Electron-withdrawing groups (EWGs) such as Cl, F, or

      
        at the para- or ortho- positions of the phenoxy ring significantly enhance potency by increasing acidity and improving hydrogen bonding within the COX arginine channel.
      
  • Carboxylic Acid Head: Essential for ionic interaction with the Arg-120 residue in COX enzymes.

Mechanism of Action (MOA)

These derivatives function primarily through two pathways:

  • Enzymatic Inhibition: Competitive inhibition of COX-1 and COX-2, blocking the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2), thereby reducing Prostaglandin E2 (PGE2) synthesis.

  • Membrane Stabilization: Prevention of the release of hydrolytic enzymes (proteases, glucuronidase) from lysosomes during the inflammatory response.

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Drug 2-Phenoxy-2-phenylacetic Acid Derivative Drug->COX Inhibits Lysosome Lysosomal Membrane Drug->Lysosome Stabilizes PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 Enzymes Hydrolytic Enzymes (Proteases) Lysosome->Enzymes Leakage blocked Enzymes->PGE2 Tissue Damage

Figure 1: Dual mechanism of action showing COX inhibition and lysosomal stabilization.[3]

Application Note: Synthesis & Characterization

Methodology: Williamson Ether Synthesis variant. Reaction:


-Bromo-phenylacetic acid + Substituted Phenol 

2-Phenoxy-2-phenylacetic acid.

Protocol:

  • Reactants: Dissolve substituted phenol (1.0 eq) in dry acetone or DMF.

  • Base: Add anhydrous

    
     (2.0 eq) to generate the phenoxide ion. Stir at room temperature for 30 mins.
    
  • Alkylation: Add

    
    -bromo-phenylacetic acid (1.0 eq) dropwise.
    
  • Reflux: Heat the mixture to reflux (60-80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Evaporate solvent, acidify with dilute HCl (pH 2), and extract with ethyl acetate. Recrystallize from ethanol.

Protocol 1: In Vitro Screening (Protein Denaturation)

Objective: To assess the membrane-stabilizing potential of the derivatives. Protein denaturation is a well-documented cause of inflammation; agents that prevent this mimic the stabilization of lysosomal membranes.

Materials:

  • Test Compounds: Dissolved in DMSO (100–500

    
    g/mL).
    
  • Reagent: 1% Bovine Serum Albumin (BSA) or Egg Albumin in Phosphate Buffered Saline (PBS, pH 6.4).

  • Standard: Diclofenac Sodium or Ibuprofen.

Step-by-Step Workflow:

  • Preparation:

    • Test Tube: Mix 0.2 mL of test compound solution + 2.8 mL of PBS + 2.0 mL of 1% Egg Albumin.

    • Control Tube: 0.2 mL distilled water/DMSO + 2.8 mL PBS + 2.0 mL of 1% Egg Albumin.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Denaturation: Heat at 70°C for 5 minutes (induces turbidity).

  • Cooling: Cool to room temperature (approx. 10 mins).

  • Measurement: Measure Absorbance at 660 nm using a UV-Vis Spectrophotometer.

Data Analysis: Calculate Percentage Inhibition using the formula:



Where 

is Absorbance.

Protocol 2: In Vivo Validation (Carrageenan-Induced Paw Edema)

Objective: To evaluate acute anti-inflammatory efficacy in a living system. This model correlates well with inhibition of prostaglandin synthesis.

Ethical Compliance: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Design:

  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Groups:

    • Vehicle Control (Saline/CMC).

    • Standard (Indomethacin 10 mg/kg).

    • Test Compound Low Dose (e.g., 20 mg/kg).

    • Test Compound High Dose (e.g., 50 mg/kg).

Step-by-Step Workflow:

InVivoProtocol Start Acclimatization (7 Days) Fast Fasting (12 Hours) Start->Fast Dose Drug Admin (Oral/IP) Fast->Dose Wait Wait 30-60 mins Dose->Wait Induce Carrageenan Inj. (Sub-plantar 1%) Wait->Induce Measure Plethysmometer Readings Induce->Measure Timepoints 0, 1, 2, 3, 4 hrs Measure->Timepoints

Figure 2: Experimental timeline for Carrageenan-Induced Paw Edema model.

  • Baseline Measurement: Mark the right hind paw at the malleolus. Measure initial paw volume (

    
    ) using a Plethysmometer (water displacement).
    
  • Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 30–60 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in saline into the sub-plantar region of the right hind paw.

  • Observation: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    
  • Calculation:

    
    
    

Data Presentation & Analysis

Table 1: Representative SAR Data (Hypothetical/Literature-based) Comparison of substitution effects on Anti-inflammatory Activity.

Compound IDR (Phenoxy Ring)Protein Denaturation IC50 (µg/mL)In Vivo Inhibition (3 hr) %
PPA-01 H (Unsubstituted)210.535.2%
PPA-02 4-Cl125.458.7%
PPA-03 2,4-Di-Cl98.265.4%
PPA-04 4-NO2110.161.0%
Std Diclofenac 45.6 78.5%

Interpretation:

  • PPA-03 (2,4-Dichloro) shows the highest potency, suggesting that lipophilic and electron-withdrawing groups enhance binding to the hydrophobic channel of COX enzymes.

  • The correlation between in vitro denaturation protection and in vivo edema reduction confirms the membrane stabilization mechanism contributes to the overall effect.

References

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Basic and Clinical Pharmacy. [Link]

  • Carrageenan-Induced Paw Edema Model. Creative Biolabs. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

Sources

Application Note: High-Resolution NMR Profiling of 2-Phenoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxy-2-phenylacetic acid (also known as O-phenylmandelic acid) represents a critical structural motif in the synthesis of semi-synthetic penicillins and cephalosporins. Its analysis presents unique challenges due to the overlap of two distinct aromatic systems (phenyl and phenoxy) and the lability of the carboxylic acid proton.

This guide provides a definitive protocol for the full structural assignment of 2-Phenoxy-2-phenylacetic acid. Unlike standard spectral lists, this note details the causality behind solvent selection, the logic of aromatic deconvolution, and methods for determining enantiomeric purity—a critical parameter for this chiral intermediate.

Structural Analysis & Strategic Approach

Before acquisition, we must deconstruct the molecule to anticipate the spectral landscape.

  • Formula:

    
    
    
  • Key Spin Systems:

    • Carboxylic Acid Proton (-COOH): Highly deshielded, exchangeable.

    • Methine Proton (

      
      -CH):  The "anchor" signal. It is a chiral center, deshielded by three functionalities: a carbonyl, a phenyl ring, and a phenoxy oxygen.
      
    • Aromatic Region (10H): A complex overlap of the C-phenyl ring (monosubstituted) and the O-phenoxy ring (monosubstituted).

Strategic Solvent Selection

Recommendation: DMSO-


  is the superior solvent for this analysis, not CDCl

.
  • Reasoning: In non-polar solvents like CDCl

    
    , carboxylic acids form hydrogen-bonded dimers, causing the -COOH peak to drift and broaden significantly (often becoming invisible). DMSO-
    
    
    
    disrupts these dimers via strong hydrogen bonding, sharpening the -COOH signal into a distinct singlet around 12-13 ppm, allowing for accurate integration against the molecular core.

Experimental Protocol

Sample Preparation Workflow

SamplePrep Start Solid Sample (10-15 mg) Solvent Add 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure Homogeneity) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire 1H NMR (ns=16, d1=5s) Transfer->Acquire

Figure 1: Optimized sample preparation workflow ensuring quantitative accuracy.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (d1): Set to 5.0 seconds . The methine proton has a long

    
     relaxation time; insufficient delay will under-integrate this signal relative to the aromatics.
    
  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 16 ppm (to capture the acid proton).

Data Interpretation & Assignment

NMR Assignment Logic (DMSO- )

The spectrum is defined by three distinct regions. The table below summarizes the expected shifts based on electronic shielding principles and structural analogs (e.g., O-acetylmandelic acid).

RegionShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
Acidic 12.5 - 13.0Broad Singlet1H-COOH Deshielded by anisotropy of C=O and electronegativity of O. Disappears on

shake.
Aromatic 7.30 - 7.55Multiplet5HPhenyl RingThe C-attached ring is less electron-rich than the phenoxy ring, shifting these protons downfield.
Aromatic 6.85 - 7.30Multiplet5HPhenoxy RingThe ether oxygen donates electron density (mesomeric effect), shielding the ortho and para protons (shifting them upfield).
Methine 5.60 - 5.95Singlet1H

-CH
Significant deshielding due to the "Push-Pull" effect of the adjacent Carbonyl and Phenoxy oxygen.
Distinguishing the Aromatic Rings

The 10 aromatic protons often overlap. To distinguish them without 2D NMR, look for the Phenoxy Ortho-Protons :

  • These typically appear as a doublet (or multiplet) upfield around 6.9 - 7.0 ppm .

  • Validation: Integration of this specific upfield region should correspond to 2 protons (the ortho positions of the phenoxy group).

Advanced Application: Chiral Purity Determination

2-Phenoxy-2-phenylacetic acid contains a chiral center at the


-carbon. For pharmaceutical applications, distinguishing the (

) and (

) enantiomers is vital.
Protocol: Chiral Solvating Agent (CSA) Method

Instead of expensive chiral chromatography, use (–)-Quinine or (R)-(+)-


-Methylbenzylamine  as an in-situ NMR solvating agent.
  • Baseline: Acquire the standard

    
     NMR spectrum in CDCl
    
    
    
    (preferred for ion-pairing).
  • Addition: Add 1.0 - 2.0 equivalents of the Chiral Amine to the NMR tube.

  • Observation: The amine forms a diastereomeric salt complex with the acid.

    • Result: The singlet methine proton (

      
      -CH) will split into two distinct singlets (one for the 
      
      
      
      -salt, one for the
      
      
      -salt).
    • Calculation:

      
      
      

ChiralAnalysis Step1 Racemic Mixture (Single CH Peak) Step2 Add Chiral Amine (e.g., R-PEA) Step1->Step2 Step3 Formation of Diastereomeric Salts Step2->Step3 Step4 Peak Splitting Observed (Distinct shifts for R and S) Step3->Step4

Figure 2: Mechanism of enantiomeric excess determination via NMR.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Missing -COOH signal Exchange with water in solvent or dimer formation in CDCl

.
Switch to dry DMSO-

or Acetone-

.
Methine peak is a doublet Coupling to the -OH of the acid (rare) or impurity.If coupling to OH, add

to collapse to singlet. If impurity, check for starting material (Mandelic acid).
Extra peaks at ~3.6 ppm Phenylacetic acid impurity.This indicates cleavage of the ether bond or incomplete synthesis.
Extra peaks at ~4.6 ppm Phenoxyacetic acid impurity.[1]Indicates missing phenyl group side reaction.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General principles of carboxylic acid shifts and solvent effects).
  • ChemicalBook. NMR Spectrum of Phenoxyacetic Acid derivatives. (Used for comparative shift analysis of the phenoxy moiety).

  • National Institutes of Health (NIH). Chiral Recognition of Chiral Derivatives Probed by Chiral Solvating Agents. (Protocol for CSA usage).

  • Biological Magnetic Resonance Data Bank (BMRB). Phenylacetic Acid NMR Data. (Reference for the phenyl-ring baseline shifts).

  • Royal Society of Chemistry. Enantiodiscrimination of carboxylic acids using NMR chiral solvating agents.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in 2-Phenoxy-2-phenylacetic acid resolution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Phenoxy-2-phenylacetic Acid Resolution

Executive Summary

Subject: Troubleshooting Enantiomeric Excess (ee) & Yield in Diastereomeric Salt Crystallization Target Compound: 2-Phenoxy-2-phenylacetic acid (and related


-phenoxyarylalkanoic acids)
Primary Resolution Agent: 

- or

-

-Phenylethylamine (PEA)

This guide addresses the specific physicochemical challenges of resolving 2-Phenoxy-2-phenylacetic acid. Unlike simple aliphatic acids, this compound possesses a bulky hydrophobic ether linkage and a relatively acidic


-proton, creating unique risks for "oiling out" (liquid-liquid phase separation) and racemization under basic conditions.

Module 1: Diagnostic Troubleshooting

Issue 1: "My product oils out instead of crystallizing."

Diagnosis: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve. This is common in phenoxy-acids due to their lipophilic nature disrupting the hydrogen-bond network of aqueous solvents.

Corrective Actions:

  • Solvent Polarity Adjustment: Move away from pure ethanol/water mixtures. The high dielectric contrast promotes oiling.

    • Recommendation: Switch to Isopropanol (IPA) or Ethyl Acetate/Ethanol mixtures. These solvents better solubilize the hydrophobic phenoxy tail, delaying LLPS until the crystal lattice can form.

  • The "Cloud Point" Protocol:

    • Heat the mixture until clear.

    • Cool slowly (0.5°C/min).

    • If droplets appear (Tyndall effect), do not cool further . Hold temperature and add seed crystals immediately.

    • Why? Droplets act as impurity sinks.[1] Crystallizing from an oiled-out phase traps the wrong enantiomer, destroying ee.

Issue 2: "I cannot get ee above 70%, even after recrystallization."

Diagnosis: You are likely trapping the eutonic composition or forming a solid solution where the crystal lattice accommodates both diastereomers.

Corrective Actions:

  • Switch Stoichiometry (The Pope-Peachey Method):

    • Instead of using 1.0 equivalent of chiral amine, use 0.5 equivalents .

    • Add 0.5 equivalents of an achiral base (e.g., KOH or triethylamine) to neutralize the remaining acid.

    • Mechanism:[1][2][3][4][5][6][7] This forces the "wrong" enantiomer to remain in solution as the highly soluble potassium salt, while the "right" enantiomer precipitates as the less soluble chiral amine salt.

  • Thermodynamic Digestion:

    • Do not filter immediately upon cooling. Stir the slurry at a constant temperature (e.g., 20°C) for 4-6 hours. This allows "Ostwald Ripening" where impure, kinetically formed crystals dissolve and reprecipitate as purer, thermodynamically stable crystals.

Issue 3: "The specific rotation drops during workup (Racemization)."

Diagnosis: The


-proton in 2-Phenoxy-2-phenylacetic acid is acidic due to the electron-withdrawing phenoxy and carbonyl groups. Strong bases or high heat trigger enolization and racemization.

Corrective Actions:

  • Acidification Control: When liberating the free acid from the salt, use dilute HCl (1M) and keep the temperature below 10°C .

  • Avoid Strong Heating: Never boil the alkaline solution of the salt.

Module 2: Decision Logic (Graphviz)

The following flowchart illustrates the decision-making process for optimizing resolution conditions.

ResolutionLogic Start Start: Resolution Setup CheckState Check State upon Cooling Start->CheckState Oiling Problem: Oiling Out (Liquid Droplets) CheckState->Oiling Turbidity/Droplets Crystals Crystals Formed CheckState->Crystals Solid Precipitate ChangeSolvent Action: Switch to IPA or Add Seeds Oiling->ChangeSolvent CheckEE Check Enantiomeric Excess (ee) Crystals->CheckEE LowEE ee < 80% CheckEE->LowEE HighEE ee > 95% CheckEE->HighEE PopePeachey Action: Apply Pope-Peachey (0.5 eq Chiral Amine + 0.5 eq KOH) LowEE->PopePeachey First Attempt Recrystallize Action: Recrystallize from EtOH/Water (1:1) LowEE->Recrystallize Already Optimized Success Success: Liberate Acid HighEE->Success ChangeSolvent->CheckState PopePeachey->CheckState Recrystallize->CheckState

Caption: Decision tree for troubleshooting phase separation and purity issues in diastereomeric crystallization.

Module 3: Optimized Experimental Protocol

Objective: Resolution of (


)-2-Phenoxy-2-phenylacetic acid to >98% ee.

Materials:

  • Substrate: (

    
    )-2-Phenoxy-2-phenylacetic acid (10.0 g, 43.8 mmol)
    
  • Resolving Agent:

    
    -
    
    
    
    -Phenylethylamine (2.65 g, 21.9 mmol) — 0.5 eq
  • Auxiliary Base: KOH (1.23 g, 21.9 mmol) dissolved in min. water — 0.5 eq

  • Solvent: Isopropanol (IPA) / Water mixture (approx. 4:1 ratio)

Step-by-Step Workflow:

  • Dissolution:

    • Suspend the racemic acid in 80 mL of IPA.

    • Add the KOH solution. The mixture effectively becomes a solution of potassium (

      
      )-2-phenoxy-2-phenylacetate.
      
    • Heat to 50°C.

  • Salt Formation (Nucleation):

    • Add

      
      -
      
      
      
      -Phenylethylamine dropwise.
    • Observation: A precipitate should form almost immediately (the less soluble diastereomeric salt).

    • Heat the slurry to reflux (approx. 80°C) until complete dissolution occurs. If not clear, add water dropwise until clear (avoid excess water to prevent yield loss).

  • Controlled Crystallization:

    • Remove heat and allow the vessel to cool to room temperature over 4 hours (approx 0.25°C/min).

    • Critical Step: Once at 25°C, stir for an additional 2 hours. This "aging" process breaks down impure agglomerates.

  • Filtration & Wash:

    • Filter the white crystalline solid.

    • Wash with cold IPA (2 x 10 mL).

    • Checkpoint: Dry a small sample and check optical rotation or chiral HPLC. Target ee > 90%.

  • Liberation:

    • Suspend the salt in water (50 mL).

    • Acidify with 1M HCl to pH 1-2.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over MgSO

      
       and evaporate to yield the resolved acid.
      

Module 4: Comparative Data (Solvent Screening)

The following table summarizes the impact of solvent choice on yield and purity for this specific resolution class.

Solvent SystemYield (%)ee (%)Risk Factor
Ethanol (95%) 45%65%High solubility of both salts; poor discrimination.
Ethanol / Water (1:1) 75%50%Oiling Out Risk. Water forces hydrophobic aggregation.
Isopropanol (IPA) 60%88%Recommended. Good balance of solubility and selectivity.
Acetone 30%92%High purity, but very low yield (salts are too soluble).
Methyl Ethyl Ketone (MEK) 55%90%Excellent alternative if IPA fails.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use the "Marckwald" method (0.5 eq chiral base, no achiral base) instead of Pope-Peachey? A: Yes, but yield will suffer. In the Marckwald method, the unreacted enantiomer remains as a free acid in solution. For 2-Phenoxy-2-phenylacetic acid, the free acid is less soluble than its potassium salt, meaning it might co-precipitate with your desired salt, lowering the ee. The Pope-Peachey method (using KOH) keeps the unwanted enantiomer in solution as a soluble carboxylate.

Q: My salt is "gummy." How do I fix it? A: This is a solvation issue. Re-dissolve the gum in a small amount of hot ethanol, then slowly add a non-polar anti-solvent like diethyl ether or hexane with vigorous stirring. This helps strip solvent molecules from the crystal lattice and induces hardening.

Q: How do I recover the resolving agent? A: After the liberation step (Step 5 in Protocol), the aqueous layer contains the


-phenylethylamine hydrochloride. Basify this aqueous layer with NaOH to pH > 12, then extract with dichloromethane (DCM). Evaporate the DCM to recover the chiral amine for reuse.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for the "Pope-Peachey" and "Marckwald" methods).

  • Kiesow, K., et al. (2008).[7] "Experimental investigation and prediction of oiling out during crystallization process." Journal of Crystal Growth, 310, 4163-4168.[7] (Mechanistic basis for solvent selection to prevent oiling out).[7][8]

  • Ager, D. J., et al. (1997). "Commercial Applications of Diastereomeric Salt Resolutions." Chemical Reviews, 97(8). (Review of industrial protocols for phenylacetic acid derivatives).

  • Dombrády, Z. S., et al. (2019).[9] "Separation of Diastereomers Taking Advantage for the Kinetic Control..." Current Research in Bioorganic & Organic Chemistry. (Discusses kinetic vs thermodynamic control in resolution).

Sources

2-Phenoxy-2-phenylacetic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile, Degradation Pathways, and Analytical Troubleshooting
Executive Summary

2-Phenoxy-2-phenylacetic acid (CAS: 3966-32-3) is a structurally complex ether-acid often encountered as a key intermediate in the synthesis of semi-synthetic penicillins (e.g., Carbenicillin analogs) or as a degradation impurity in non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5][6][7][8]

Unlike simple phenoxyacetic acid, 2-PPA possesses a highly reactive benzylic hydrogen at the


-position , sandwiched between a phenyl ring and an ether oxygen. This structural feature creates a "perfect storm" for radical autoxidation, making the compound significantly less stable than its non-phenylated counterparts. This guide addresses the specific stability challenges, degradation mechanisms, and analytical artifacts associated with this molecule.
Module 1: Chemical Stability & Degradation Mechanisms
1.1 The Primary Threat: Oxidative Cleavage (Autoxidation)

The most common "unexplained" loss of potency or appearance of new impurities is due to oxidative cleavage of the ether bond.

  • The Mechanism: The C-H bond at the 2-position (benzylic) is electronically activated. The resulting radical is stabilized by resonance from the adjacent phenyl ring and the lone pairs of the ether oxygen.

  • The Pathway:

    • Initiation: Abstraction of the

      
      -proton by trace radicals or light.
      
    • Propagation: Reaction with molecular oxygen (

      
      ) to form a hydroperoxide intermediate.
      
    • Decomposition: The unstable hydroperoxide undergoes cleavage, typically yielding Phenol and Benzoylformic acid (2-oxo-2-phenylacetic acid).

1.2 Photolytic Instability

2-PPA absorbs UV light strongly due to the conjugated phenyl systems. Exposure to UV (especially in solution) promotes homolytic fission of the C-O bond, leading to radical recombination products.

1.3 Thermal Decarboxylation

While the carboxylic acid moiety is generally stable, the presence of the electron-withdrawing phenoxy group at the


-position lowers the activation energy for decarboxylation under high thermal stress (

C), releasing

and forming benzyl phenyl ether.
Visualizing the Degradation Pathway

The following diagram details the mechanistic cascade from the parent compound to its primary degradation products.

degradation_pathway Start 2-Phenoxy-2-phenylacetic Acid (Parent) Radical Benzylic Radical (Stabilized Intermediate) Start->Radical H-Abstraction (Light/Radical Initiator) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Autoxidation) Phenol Phenol (Degradant A) Peroxide->Phenol Ether Cleavage BFA Benzoylformic Acid (Degradant B) Peroxide->BFA Oxidative Scission Benzaldehyde Benzaldehyde (Secondary Degradant) BFA->Benzaldehyde - CO2 (Decarboxylation)

Figure 1: Oxidative degradation pathway of 2-PPA. The benzylic position is the primary site of failure, leading to ether cleavage.

Module 2: Troubleshooting Guide (Q&A)
Scenario A: Analytical Method Issues

Q: Why do I see "fronting" or split peaks for 2-PPA in my HPLC method? A: This is a classic ionization issue.

  • Cause: 2-PPA is a carboxylic acid with a

    
     of approximately 3.5–4.0. If your mobile phase pH is near the 
    
    
    
    , the molecule exists as a mixture of ionized (phenylacetate) and unionized (phenylacetic acid) forms, causing peak distortion.
  • Solution: Lock the species in one state.

    • Preferred: Use a low pH buffer (0.1% Formic Acid or Phosphate pH 2.5) to keep it fully protonated (unionized). This increases retention on C18 columns and sharpens the peak.

Q: I see a "ghost peak" that grows the longer the sample sits in the autosampler. What is it? A: Check for Phenol .[4]

  • Diagnosis: If the peak elutes earlier than 2-PPA (more polar) and has a UV max around 270 nm, it is likely Phenol resulting from oxidative hydrolysis.

  • Validation: Inject a standard of Phenol. If retention times match, your sample solvent might contain peroxides (common in aged THF or ethers) or the autosampler is not light-protected.

Scenario B: Synthesis & Storage

Q: My isolated solid has turned from white to off-white/yellow. Is it compromised? A: Likely yes.

  • Cause: The yellow color often indicates the formation of Benzoylformic acid or conjugated oligomers formed via radical coupling.

  • Action: Recrystallize immediately. Avoid hot ethanol if possible (risk of esterification); use a non-protic solvent system like Dichloromethane/Hexane under an inert atmosphere.

Q: Can I use acid to quench a reaction containing 2-PPA? A: Yes, but with caution.

  • Risk: While the ether bond is relatively stable to dilute acid, strong mineral acids (HBr, HI) or strong Lewis acids will cleave the ether to yield Mandelic acid derivatives and Phenol.

  • Protocol: Use weak acids (Acetic acid, dilute HCl) and keep the temperature <10°C during quench.

Module 3: Experimental Protocols
3.1 Stress Testing (For Validation)

To confirm the stability profile in your specific matrix, perform the following forced degradation studies:

Stress ConditionConditionsExpected DegradantsMechanism
Oxidative 3%

, RT, 4 hours
Phenol, Benzoylformic AcidRadical Oxidation
Acidic 1N HCl, 60°C, 2 hoursMinimal (Stable)Ether Hydrolysis (Slow)
Photolytic 1.2M Lux hours (UV/Vis)Phenol, Benzaldehyde, Unknown DimersHomolytic Cleavage
Thermal 80°C, Solid State, 24hStable (unless trace metals present)Decarboxylation
3.2 Recommended Storage Conditions
  • Temperature: -20°C (Long term) or 2-8°C (Working stock).

  • Atmosphere: Argon or Nitrogen blanket is mandatory for solution storage.

  • Container: Amber glass (to prevent photolysis).

Module 4: Diagnostic Flowchart

Use this decision tree to resolve unexpected experimental results.

troubleshooting_tree Problem Problem: Low Purity / Unexpected Peaks Check_RT Is the impurity peak more polar (earlier RT)? Problem->Check_RT Check_UV Does impurity have Phenol-like UV spectrum? Check_RT->Check_UV Yes Check_Shape Is the main peak tailing or splitting? Check_RT->Check_Shape No Oxidation Diagnosis: Oxidative Cleavage (Check solvent peroxides) Check_UV->Oxidation Yes Hydrolysis Diagnosis: Ester Hydrolysis (If ester starting material) Check_UV->Hydrolysis No pH_Issue Diagnosis: pH Mismatch (Adjust Mobile Phase < pH 3) Check_Shape->pH_Issue Yes

Figure 2: Diagnostic logic for identifying 2-PPA stability issues.

References
  • PubChem. (2025).[6][9] 2-Phenoxy-2-phenylacetic acid | C14H12O3.[6] National Library of Medicine. [Link]

  • Hiatt, R. R., & Traylor, T. G. (1965). The Role of the Benzylic Hydrogen in the Autoxidation of Ethers. Journal of the American Chemical Society. (Provides the foundational mechanism for benzylic ether oxidation). [Link]

  • Teufel, R., et al. (2010).[2] Bacterial phenylalanine and phenylacetate catabolic pathway. Proceedings of the National Academy of Sciences (PNAS). (Context on biological degradation of phenylacetic acid derivatives). [Link]

  • Phenomenex. (2025).[1][4][6][10] Chiral HPLC Separations & Method Development Guide. (Reference for HPLC separation of aryloxycarboxylic acids). [Link]

  • Pradhan, P. P., et al. (2009).[11] Oxidative Cleavage of Benzylic Ethers. Journal of Organic Chemistry. (Mechanistic insights into chemical degradation). [Link]

Sources

Technical Support Center: Troubleshooting Yield in 2-Phenoxy-2-phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific yield issues with the synthesis of 2-Phenoxy-2-phenylacetic acid. It moves beyond basic textbook definitions to address the practical, often unwritten nuances of alpha-phenyl substituted carboxylate chemistry.

Topic: Optimization & Troubleshooting of 2-Phenoxy-2-phenylacetic Acid (α-Phenoxyphenylacetic Acid) Ticket Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Benzylic Trap"

If you are experiencing low yields (typically <40%) in this synthesis, you are likely falling into the "Benzylic Trap."[1] Unlike simple alkyl halo-acids, 2-bromo-2-phenylacetic acid possesses a benzylic carbon adjacent to a carbonyl group.[1] This position is electronically "schizophrenic"—it is highly activated for SN2 attack by your phenol, but it is equally activated for SN1 hydrolysis by even trace moisture.[1]

Most low yields here are not due to lack of reactivity, but due to competitive hydrolysis forming Mandelic acid (2-hydroxy-2-phenylacetic acid), which is water-soluble and often lost during workup, or co-crystallizes with your product.[1]

Diagnostic FAQ: Identifying the Failure Mode

Q1: "I am using aqueous NaOH/KOH (Schotten-Baumann conditions), but my yield is poor. Why?"

Diagnosis: Competitive Hydrolysis. Technical Explanation: In aqueous base, the concentration of hydroxide ions (


) is high.[1] While phenoxide is a good nucleophile, the alpha-carbon in your substrate (2-bromo-2-phenylacetic acid) forms a stabilized benzylic carbocation character.[1] Water and hydroxide attack this position rapidly to form Mandelic acid .
The Fix:  Switch to anhydrous conditions . You must remove water from the equation to force the reaction toward the phenoxide.
  • Recommendation: Use an ester intermediate (Methyl 2-bromo-2-phenylacetate) in an anhydrous solvent (Acetone or DMF) with a mild base (

    
    ).[1]
    
Q2: "I see a significant amount of starting material remaining, even after refluxing."

Diagnosis: Dianion Insolubility or "Ion Pairing." Technical Explanation: If you are reacting the free acid (COOH) directly, you must generate a dianion (one charge on the carboxylate, one on the leaving group transition).[1] In non-polar solvents, this dianion aggregates and crashes out, stopping the reaction.[1] In polar protic solvents (water/ethanol), solvation is good, but hydrolysis dominates (see Q1).[1] The Fix: Esterify first. Protecting the carboxylic acid as a methyl or ethyl ester removes the negative charge on the carboxylate, preventing dianion formation and vastly improving solubility in organic solvents suitable for SN2 chemistry.

Q3: "My product is an oil that won't crystallize, or the melting point is broad."

Diagnosis: Contamination with Phenol or Mandelic Acid. Technical Explanation: Excess phenol is often used to drive the reaction. If not removed, it inhibits crystallization.[1] Mandelic acid (the hydrolysis byproduct) has a similar solubility profile and will occlude into the crystal lattice.[1] The Fix:

  • Alkaline Wash: Dissolve crude product in Ether/EtOAc and wash with 5%

    
     (removes strong acids) followed by 2M NaOH (removes unreacted phenol).[1] Note: The product is a carboxylic acid, so if you didn't esterify, it will also go into the base layer.[1] If you used the ester route, this wash is safe.[1]
    
  • Recrystallization: Use Cyclohexane/Toluene mixtures rather than Ethanol/Water to exclude polar impurities.

Recommended Protocol: The "Ester-Route" (High Yield)[1]

This protocol abandons the direct acid coupling in favor of the robust ester intermediate pathway, typically boosting yields from ~35% to >85%.

Phase 1: Esterification (If not purchasing the ester)[1]
  • Reagents: 2-Bromo-2-phenylacetic acid, Methanol, catalytic

    
    .[1]
    
  • Procedure: Reflux acid in Methanol (5 equiv) with 5 mol%

    
     for 4 hours.
    
  • Workup: Concentrate, dissolve in ether, wash with bicarbonate, dry.[1]

  • Checkpoint: Ensure product is neutral (Methyl 2-bromo-2-phenylacetate).

Phase 2: Williamson Ether Coupling (Anhydrous)[1]
  • Reagents:

    • Substrate: Methyl 2-bromo-2-phenylacetate (1.0 equiv)[1]

    • Nucleophile: Phenol (1.1 equiv)[1]

    • Base:

      
       (anhydrous, powder, 2.5 equiv)[1]
      
    • Solvent: Acetone (Dry, HPLC grade) or Acetonitrile.[1]

    • Catalyst: 18-Crown-6 (optional, 0.05 equiv - speeds up reaction).[1]

  • Procedure:

    • Dissolve Phenol in Acetone. Add

      
      . Stir 15 min at RT.
      
    • Add Methyl 2-bromo-2-phenylacetate dropwise.[1]

    • Reflux for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Critical Step: Filter off inorganic salts (

      
      , excess 
      
      
      
      ) while warm.[1]
    • Evaporate solvent to obtain the Ester Intermediate .

Phase 3: Hydrolysis to Final Acid
  • Reagents: Crude Ester, NaOH (2M aq), Ethanol.[1]

  • Procedure:

    • Dissolve ester in minimal Ethanol.

    • Add 2M NaOH (3 equiv). Stir at RT for 2 hours (or mild heat 50°C).

    • Workup: Evaporate Ethanol. Dilute with water.

    • Purification Wash: Wash the basic aqueous layer with Diethyl Ether (removes unreacted Phenol and neutral impurities). Discard organic layer.

    • Precipitation: Acidify aqueous layer to pH 1 with 6M HCl. The product, 2-Phenoxy-2-phenylacetic acid, will precipitate as a white solid.[1][2]

    • Filter and dry.[2]

Quantitative Benchmarks & Stoichiometry

ParameterDirect Acid Route (Risky)Ester Route (Recommended)Reason
Solvent Water/NaOH or EtOH/NaOHAcetone or DMFAvoids competitive hydrolysis of the C-Br bond.[1]
Base NaOH / KOH

/

Carbonates are milder; prevent elimination side reactions.
Temp Reflux (100°C)Reflux (56–80°C)Lower temp in acetone minimizes benzylic elimination.[1]
Yield 30–45%80–92% Elimination of "dianion" issues and hydrolysis.
Purity Low (Mandelic acid impurity)HighPhenol is easily washed away from the intermediate ester.

Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the primary failure mode (Hydrolysis).

ReactionPathways Substrate Methyl 2-bromo-2-phenylacetate (Benzylic Halide) Transition Transition State (SN2 vs SN1 character) Substrate->Transition Phenoxide Phenoxide Ion (PhO-) Phenoxide->Transition Attack (Anhydrous) Water Water / OH- (Moisture) Water->Transition Attack (Wet Conditions) Product Product Ester (Methyl 2-phenoxy-2-phenylacetate) Transition->Product Path A: Substitution (Major) Byproduct Mandelic Acid Derivative (Hydrolysis Impurity) Transition->Byproduct Path B: Hydrolysis (Failure) Final 2-Phenoxy-2-phenylacetic Acid (Target) Product->Final Hydrolysis (Controlled)

Caption: Figure 1. Competitive reaction pathways. Path A (Green) is favored by anhydrous, aprotic solvents.[1] Path B (Red) dominates in the presence of water due to the high electrophilicity of the benzylic carbon.[1]

Troubleshooting Decision Tree

Use this flowchart to determine your next experimental step based on your current observation.

TroubleshootingTree Start Start: Low Yield Observed CheckByproduct Analyze Crude NMR/TLC: Is Mandelic Acid present? Start->CheckByproduct YesMandelic YES: Hydrolysis occurred CheckByproduct->YesMandelic NoMandelic NO: Starting Material Remains CheckByproduct->NoMandelic ActionWet CAUSE: Wet Solvents/Base ACTION: Switch to Anhydrous Acetone/K2CO3 YesMandelic->ActionWet CheckSolubility Did reaction mixture turn into a solid block? NoMandelic->CheckSolubility YesSolid YES: Dianion Aggregation CheckSolubility->YesSolid NoSolid NO: Low Reactivity CheckSolubility->NoSolid ActionEster CAUSE: Poor Solubility of Acid Salt ACTION: Use Methyl Ester Intermediate YesSolid->ActionEster ActionCat ACTION: Add 18-Crown-6 Catalyst or switch to DMF (higher T) NoSolid->ActionCat

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of low yield in alpha-phenoxy acid synthesis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from [Link]

  • Organic Syntheses. (1922). Phenylacetic acid synthesis and hydrolysis protocols. Coll. Vol. 1, p. 436.[1] Retrieved from [Link]

  • PubChem. (2025).[3] 2-Bromophenylacetic acid: Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Phenoxy-2-phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: #PHX-PAA-CAT-001 Subject: Optimization of Catalytic Routes for Ether Linkage Formation at the


-Carbon.

Executive Summary: The Synthetic Challenge

Synthesizing 2-Phenoxy-2-phenylacetic acid requires forming a C–O bond at a sterically hindered, benzylic position adjacent to a carboxylate group.[1] This creates a "perfect storm" of competing pathways:

  • Hydrolysis: The

    
    -halo precursor is highly prone to hydrolysis, reverting to Mandelic acid.[1]
    
  • Ambident Nucleophilicity: Phenolates can attack via Oxygen (desired) or Carbon (C-alkylation impurity).[1]

  • Electronic Repulsion: The carboxylate group (COO⁻) creates electrostatic repulsion against the incoming phenoxide nucleophile.

This guide details two catalytic strategies to overcome these barriers: Phase Transfer Catalysis (PTC) for scalable, robust synthesis, and Copper-Catalyzed O-Arylation for high-precision applications.[1]

Module 1: Phase Transfer Catalysis (PTC)

Best For: Scale-up, cost-reduction, and avoiding heavy metals.[1]

The Mechanism: Interfacial Transport

In this route, you react


-bromo-phenylacetic acid  with phenol  in a biphasic system.[1] The catalyst acts as a shuttle, transporting the phenoxide anion into the organic phase where the electrophile resides.

PTC_Cycle Figure 1: Mechanism of Phase Transfer Catalysis for Etherification cluster_aq Aqueous / Solid Phase cluster_org Organic Phase PhONa PhO⁻ Na⁺ (Phenolate) QPhO Q⁺PhO⁻ (Active Ion Pair) PhONa->QPhO Ion Exchange QX_aq Q⁺X⁻ (Catalyst Salt) Product Product + Q⁺Br⁻ QPhO->Product Nucleophilic Attack RBr Ph-CH(Br)-COOH (Substrate) Product->QX_aq Regeneration

Figure 1: The lipophilic quaternary ammonium cation (Q⁺) extracts the phenoxide into the organic phase, enabling reaction with the lipophilic bromide while minimizing water contact.

Catalyst Selection Matrix
Catalyst ClassSpecific CatalystRecommended SolventApplication Note
Quaternary Ammonium TBAB (Tetrabutylammonium bromide)Toluene / WaterStandard Choice. Good balance of lipophilicity and accessibility.[1]
Quaternary Ammonium Aliquat 336 (Methyltrioctylammonium chloride)DCM / WaterHigh Lipophilicity. Use for highly non-polar substrates.[1] Harder to remove during workup.
Crown Ether 18-Crown-6 Acetonitrile (Solid-Liquid)High Reactivity. Use with solid KOH (SL-PTC) to strictly exclude water and prevent hydrolysis.[1]
Troubleshooting Guide: PTC Route

Q: My yield is low, and NMR shows large amounts of Mandelic Acid (2-Hydroxy-2-phenylacetic acid).

  • Diagnosis: Hydrolysis of the

    
    -bromo starting material. This occurs if the reaction has too much available water or if the hydroxide concentration is too high in the aqueous phase.
    
  • Fix (The "Dry" Protocol): Switch from Liquid-Liquid PTC (aq. NaOH) to Solid-Liquid PTC .

    • Use Solid KOH (powdered) suspended in Toluene or Acetone.[1]

    • Add 1-3 mol% 18-Crown-6 or TBAB .

    • Why: In the absence of bulk water, hydroxide acts as a base to deprotonate phenol, but the "naked" phenoxide is the only available nucleophile. Hydrolysis is kinetically suppressed.[1]

Q: The reaction rate is extremely slow.

  • Diagnosis: "Poisoning" by the leaving group. As the reaction progresses, Bromide (Br⁻) accumulates.[1] If your catalyst (Q⁺) pairs more tightly with Br⁻ than with Phenoxide (PhO⁻), the catalytic cycle stalls.[1]

  • Fix: Increase catalyst loading to 5-10 mol% or switch to a catalyst with a "softer" cation like Tetrabutylphosphonium bromide (TBPB) , which often maintains activity better in the presence of soft halide anions.[1]

Module 2: Copper-Catalyzed O-Arylation (Ullmann-Type)

Best For: High purity requirements, avoiding halogenated impurities, or when starting from Mandelic Acid directly.[1]

The Mechanism: Ligand-Assisted Coupling

Instead of displacement, this route uses a metal center to couple Mandelic Acid (or its ester) with an Aryl Iodide , or Phenol with an


-halo acid under non-basic conditions.[1]
Protocol: Modified Ullmann Coupling
  • Catalyst: CuI (10 mol%)[1]

  • Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)[1]

  • Base: K₃PO₄ (Mild base prevents decarboxylation)[1]

  • Solvent: DMSO or DMF (80-100°C)

Troubleshooting Guide: Metal Catalysis

Q: The reaction turns black and stops converting.

  • Diagnosis: Catalyst disproportionation (Cu(I)

    
     Cu(0) + Cu(II)).[1] This happens if the ligand dissociates or if oxygen enters the system.
    
  • Fix:

    • Degas solvents rigorously (sparge with Argon for 20 mins).

    • Ensure the Ligand:Metal ratio is at least 2:1 . Excess ligand stabilizes the active Cu(I) species.

Q: I see decarboxylation of the product (formation of benzyl phenyl ether).

  • Diagnosis: Reaction temperature is too high (>110°C) or the medium is too acidic.

  • Fix: Lower temperature to 80°C and ensure K₃PO₄ is used (buffers the pH). Avoid hydroxide bases in this high-temperature route.

Module 3: Critical Decision Framework

Use this logic flow to select your starting point.

Decision_Tree Figure 2: Catalyst & Protocol Selection Logic Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale WaterSens Is Substrate Water Sensitive? Scale->WaterSens Yes (High Throughput) RouteC Route C: Cu-Catalyzed Coupling (CuI + Ligand + DMSO) Scale->RouteC No (High Value/Purity) RouteA Route A: Solid-Liquid PTC (Solid KOH + Toluene + TBAB) WaterSens->RouteA Yes (Avoid Hydrolysis) RouteB Route B: Liquid-Liquid PTC (aq. NaOH + DCM + Aliquat 336) WaterSens->RouteB No (Standard Protocol)

Figure 2: Decision matrix based on scale and substrate stability.

FAQs: Expert Insights

Q: Can I use sodium hydride (NaH) to pre-form the alkoxide? A: Yes, but proceed with caution.[1] While NaH ensures irreversible deprotonation, the resulting "naked" anion is extremely basic.[1] In the presence of


-halo acids, this can trigger elimination reactions  (forming phenyl-ketene intermediates) rather than substitution.[1] We recommend the buffered equilibrium provided by Carbonate bases or PTC/Hydroxide systems.

Q: How do I remove the catalyst after the reaction? A:

  • TBAB/Quats: Wash the organic phase 3x with water. If stubborn, pass through a short pad of silica gel; the polar salt will stick while your ether product elutes.

  • Copper: Filter through Celite® to remove bulk metal.[1] Wash the organic layer with aqueous EDTA or dilute ammonia (NH₄OH) to sequester residual copper ions (blue aqueous layer indicates successful removal).[1]

References

  • Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][2] Journal of the American Chemical Society, 93(1), 195–199.[1] Link[1]

  • Maiti, D., & Buchwald, S. L. (2010).[1][3] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[1] Link[1]

  • Makosza, M. (2000).[1] Phase-transfer catalysis. A general green methodology in organic synthesis.[1][2] Pure and Applied Chemistry, 72(7), 1399–1403.[1] Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.[1] Link[1]

Sources

Validation & Comparative

Comparative Guide: 2-Phenoxy-2-phenylacetic Acid vs. Classical Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral resolution, 2-Phenoxy-2-phenylacetic acid (PPA) —often referred to as O-phenylmandelic acid—occupies a specialized, high-performance niche. While classical agents like Tartaric Acid and Camphorsulfonic Acid (CSA) remain the workhorses for small, polar amines, they frequently fail when applied to lipophilic, sterically hindered, or aromatic-rich pharmaceutical intermediates.

This guide analyzes PPA not merely as an alternative, but as a supramolecular tool designed to leverage


 stacking and steric bulk to force crystallization in systems where other agents yield oils or amorphous solids. It is a cornerstone of the "Dutch Resolution" methodology, where structural families of resolving agents are used to induce nucleation.

Part 1: Chemical Profile & Mechanism of Action

Structural Advantage

Unlike Mandelic acid, which relies primarily on hydrogen bonding and a single aromatic ring, PPA introduces a phenoxy ether linkage. This modification drastically alters the crystal packing dynamics.

  • Formula:

    
    
    
  • Key Feature: The Phenoxy Group .

  • Mechanism: The additional phenyl ring creates a "butterfly" shape, allowing for multi-point

    
     interactions with aromatic substrates. This increases the lattice energy of the resulting diastereomeric salt, promoting the formation of well-defined crystals rather than solvated oils.
    
The "Dutch Resolution" Concept

PPA is rarely discussed without mentioning the Dutch Resolution strategy developed by Kellogg et al. This approach posits that using a family of structurally related resolving agents (e.g., Mandelic acid, O-Methylmandelic acid, and PPA) in a mixture can trigger nucleation faster than a single pure agent. Once a hit is identified, the pure agent (often PPA for lipophilic bases) is used for the scale-up.

Diagram 1: The Dutch Resolution Mechanism

This diagram illustrates how the "Family Approach" overcomes the kinetic barrier of nucleation.

DutchResolution cluster_Agents Resolving Agent Family (The Mix) Racemate Racemic Amine (Substrate) Nucleation Rapid Nucleation Event (Synergistic Effect) Racemate->Nucleation + Solvent Mandelic Mandelic Acid Mandelic->Nucleation OMe O-Methyl Mandelic OMe->Nucleation PPA 2-Phenoxy-2-phenylacetic (PPA) PPA->Nucleation Precipitate Solid Diastereomeric Salt (Enriched) Nucleation->Precipitate Crystallization Filtrate Mother Liquor (Opposite Enantiomer) Nucleation->Filtrate

Caption: The "Family Approach" uses structural analogs to lower the activation energy for nucleation. PPA often drives the stability of the final crystal lattice.

Part 2: Comparative Performance Analysis

The following table contrasts PPA with the three most common alternatives.

Table 1: Comparative Profile of Chiral Resolving Agents
Feature2-Phenoxy-2-phenylacetic Acid (PPA) Tartaric Acid ( & Derivatives) Mandelic Acid Camphorsulfonic Acid (CSA)
Primary Interaction Ionic + Strong

Stacking
Ionic + Hydrogen Bonding NetworkIonic + Weak

Ionic (Strong Acid)
Ideal Substrate Lipophilic Amines , Indoles, QuinolinesSmall Polar Amines, Amino AlcoholsBenzylic AminesWeak Bases, Amino Acids
Solvent Compatibility Non-polar / Aprotic (Toluene, DCM, EtOAc)Polar / Protic (Water, Methanol, Ethanol)Alcohols, WaterWater, Alcohols
Resolvability (S) High (Rigid lattice formation)Moderate (Often forms solvates)ModerateHigh (Bulky anion)
Cost High (Specialty Reagent)Low (Commodity Chemical)Low/MediumMedium
Key Limitation Cost; Molecular weight efficiencyRequires polar solvents; flexible latticeOften yields oilsStrong acidity can degrade sensitive amines
Why PPA Wins for Lipophilic Drugs

In modern drug discovery, candidates are increasingly lipophilic (high logP).

  • Tartaric acid requires polar solvents (methanol/water) to dissolve. However, lipophilic amines are insoluble in water, creating a biphasic mess.

  • PPA is soluble in organic solvents like Toluene or Ethyl Acetate. This allows the resolution to occur in a homogeneous phase where the lipophilic amine is also soluble, leading to cleaner precipitation of the salt.

Part 3: Experimental Protocols

Protocol A: The "Mix-and-Compare" Screen (Recommended)

Use this to validate if PPA is the correct agent before bulk consumption.

Materials:

  • Racemic Amine (1.0 mmol)

  • Resolving Agents: Mandelic Acid (0.33 mmol), O-Methylmandelic Acid (0.33 mmol), PPA (0.33 mmol).

  • Solvent: 2-Butanone (MEK) or Isopropanol (IPA).

Workflow:

  • Dissolution: Dissolve the amine in minimal solvent (approx 1-2 mL).

  • Addition: Add the equimolar mixture of the three acids. Heat to reflux until clear.

  • Cooling: Allow to cool slowly to room temperature over 4 hours.

  • Analysis: Filter the precipitate. Analyze the salt via HPLC or NMR.

    • Observation: If the precipitate contains predominantly PPA (confirm via NMR integration), then PPA is your specific resolving agent.

    • Result: Proceed to Protocol B using only PPA.

Protocol B: Direct Resolution with PPA

Standardized for scale-up.

  • Stoichiometry: Use 1.0 equivalent of Racemic Amine and 0.6 to 1.0 equivalent of (S)-PPA (depending on S-factor).

  • Solvent Selection: Start with 2-Butanone (MEK) .

    • Alternative: If solubility is too high, use Toluene. If too low, use Ethanol/Water (9:1).

  • Reflux: Heat the mixture to boiling. Ensure complete dissolution.

  • Seeding (Critical): If available, add a seed crystal of the pure diastereomer at 5°C below boiling point.

  • Controlled Cooling: Ramp down temperature at 5°C/hour.

  • Harvest: Filtration. Wash the cake with cold solvent.

  • Liberation: Suspend salt in DCM; treat with 1M NaOH. Separate organic layer to recover the enantiopure amine.

Part 4: Strategic Selection Guide

When should you reach for the expensive PPA over cheap Tartaric acid? Use this decision logic.

Diagram 2: Resolving Agent Selection Matrix

SelectionMatrix Start Analyze Racemic Amine Q1 Is the Amine Strongly Basic? Start->Q1 Path_WeakBase Weak Base (e.g., Pyridine derivative) Q1->Path_WeakBase No Path_StrongBase Strong/Moderate Base Q1->Path_StrongBase Yes Use_CSA Use Camphorsulfonic Acid (CSA) Path_WeakBase->Use_CSA Q2 Is the Amine Water Soluble / Polar? Path_StrongBase->Q2 Path_Polar Yes (Polar) Q2->Path_Polar Yes Path_Lipophilic No (Lipophilic / Aromatic) Q2->Path_Lipophilic No Use_Tartaric Use Tartaric Acid / Derivatives Path_Polar->Use_Tartaric Q3 Does it contain Aromatic Rings? Path_Lipophilic->Q3 Path_Aromatic Yes (High Pi-Stacking Potential) Q3->Path_Aromatic Yes Path_Aliphatic No (Aliphatic Chains) Q3->Path_Aliphatic No Use_PPA **SELECT 2-PHENOXY-2-PHENYLACETIC ACID** (Maximize Pi-Pi Interactions) Path_Aromatic->Use_PPA Use_Mandelic Try Mandelic Acid or Chiral Phosphoric Acids Path_Aliphatic->Use_Mandelic

Caption: Decision tree for selecting resolving agents based on basicity, polarity, and structural motifs.

References

  • Kellogg, R. M., et al. (2005). The Dutch Resolution Variant of the Classical Resolution of Racemates by Formation of Diastereomeric Salts: Family Behaviour in Nucleation Inhibition. Chemistry – A European Journal.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • PubChem. (2025).[1] 2-Phenoxy-2-phenylacetic acid Compound Summary. National Library of Medicine.

  • Dalmolen, J., et al. (2005).[2] Resolution of Mandelic Acid Derivatives.[2][3][4][5][6] University of Groningen Research Database.[2]

Sources

Structural Analysis & Performance Profiling: 2-Phenoxy-2-phenylacetic Acid Co-crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxy-2-phenylacetic acid (2-PPA) (CAS: 3117-38-2) serves as a critical chiral resolving agent and a structural model for carboxylic acid-based Active Pharmaceutical Ingredients (APIs). While effective in enantiomeric resolution, its pure form exhibits limited aqueous solubility and distinct packing motifs that can complicate formulation.

This guide objectively compares 2-PPA Co-crystals against its Pure Form and Traditional Salts . By engineering supramolecular synthons, researchers can modify physicochemical properties—specifically solubility and thermal stability—without altering the covalent structure.

Key Findings:

  • Solubility: Co-crystallization with nitrogen-based heterocycles (e.g., Isonicotinamide) typically enhances aqueous solubility by disrupting the robust carboxylic acid homodimers.

  • Stability: Unlike salts, which may exhibit hygroscopicity, 2-PPA co-crystals often maintain superior physical stability under ambient humidity.

  • Structure: The transition from Homosynthon

    
     (Pure) to Heterosynthon 
    
    
    
    (Co-crystal) is the primary driver of performance modification.

Comparative Matrix: Pure Form vs. Co-crystals vs. Salts[1]

The following table summarizes the structural and performance trade-offs between the pure acid and its supramolecular derivatives.

FeaturePure 2-PPA (Baseline)2-PPA Co-crystals (The Solution)2-PPA Salts (Alternative)
Primary Interaction Strong H-bond Homodimer (Acid-Acid)H-bond Heterosynthon (Acid-Base)Ionic Interaction (Proton Transfer)
Aqueous Solubility Low (Hydrophobic packing)Tunable (High with polar co-formers)High (Often pH dependent)
Lattice Energy High (Stable packing)Variable (Depends on co-former)Very High (Coulombic forces)
Hygroscopicity LowLow to ModerateHigh (Risk of hydrate formation)
Regulatory Path StandardNovel Entity (Requires bridging)Standard (Salt Screen)

pKa Requirement
N/A

pKa < 0-3 (No proton transfer)

pKa > 3 (Proton transfer)

Structural Analysis & Synthon Engineering

The performance of 2-PPA is dictated by its crystal lattice arrangement. Understanding the "Synthon Transition" is crucial for successful engineering.

The Baseline: Homomeric Dimer

In its pure form, 2-Phenoxy-2-phenylacetic acid crystallizes via a Carboxylic Acid Homosynthon . Two molecules face each other, forming a cyclic eight-membered ring (


 graph set notation) via O-H...O hydrogen bonds. This centrosymmetric dimer is energetically robust, contributing to the molecule's high melting point and low solubility.
The Engineered Alternative: Heterosynthons

To modify the lattice, we introduce a co-former (e.g., Isonicotinamide or Pyridine derivatives).[1] The goal is to break the Acid-Acid dimer and replace it with an Acid-Pyridine Heterosynthon .

  • Mechanism: The carboxylic OH donates a proton to the pyridine Nitrogen, while the pyridine ring hydrogen interacts with the carbonyl Oxygen.

  • Result: This new interaction alters the packing efficiency and exposes different hydrophilic domains, thereby changing the solvation profile.

Visualization of Synthon Logic

SynthonLogic cluster_0 Interaction Types Pure Pure 2-PPA (Homodimer) Transition Synthon Competition (Acid-Acid vs Acid-Pyridine) Pure->Transition Disruption Homo Homosynthon R2,2(8) (High Lattice Energy) Pure->Homo CoFormer Co-former Addition (e.g., Isonicotinamide) CoFormer->Transition Introduction CoCrystal 2-PPA Co-crystal (Heterosynthon) Transition->CoCrystal Supramolecular Assembly Hetero Heterosynthon (Tunable Solubility) CoCrystal->Hetero

Figure 1: Logical flow of supramolecular synthesis, transitioning from stable homodimers to engineered heterosynthons.

Experimental Validation Protocols

To replicate these findings and validate the co-crystal structure, follow these standardized protocols. These methods ensure the distinction between a physical mixture, a salt, and a true co-crystal.

Liquid-Assisted Grinding (LAG) Screening

Why: Green chemistry approach with high screening efficiency.

  • Stoichiometry: Weigh 2-PPA (1 mmol) and Co-former (1 mmol) into a stainless steel jar.

  • Solvent: Add 10-20

    
    L of solvent (Methanol or Ethanol) to act as a catalyst.
    
  • Grinding: Mill at 25-30 Hz for 20-30 minutes using a ball mill.

  • Analysis: Analyze the resulting powder immediately via PXRD.

Single Crystal Growth (Slow Evaporation)

Why: Required for definitive structural elucidation (SCXRD).

  • Dissolution: Dissolve the LAG product in a minimal amount of Ethanol/Acetone (1:1 v/v).

  • Filtration: Filter through a 0.45

    
    m PTFE filter into a clean vial.
    
  • Crystallization: Cover with parafilm, poke 3-5 pinholes, and leave undisturbed at room temperature.

  • Harvesting: Isolate block-like crystals after 3-7 days.

Characterization Workflow

Workflow cluster_decision Decision Gate Start Raw Materials (2-PPA + Co-former) Screen LAG Screening (Grinding) Start->Screen PXRD PXRD Analysis (New Peaks?) Screen->PXRD DSC DSC Thermal Analysis (Single Endotherm?) PXRD->DSC If unique pattern SCXRD SCXRD (3D Structure Solution) DSC->SCXRD If single phase Salt Salt? (Proton Transfer) SCXRD->Salt H location on Base CoCrys Co-crystal? (Neutral H-Bond) SCXRD->CoCrys H location on Acid

Figure 2: Step-by-step characterization workflow to distinguish co-crystals from salts and physical mixtures.

Performance Data: Thermal & Solubility

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the primary tool for rapid identification.

  • Pure 2-PPA: Exhibits a sharp endothermic peak (melting point).

  • Physical Mixture: Shows two distinct peaks corresponding to the individual components.[1]

  • Co-crystal: Shows a single, distinct endothermic peak . This peak is often between the melting points of the API and co-former, or lower (eutectic-like behavior), but must be unique.

    • Note: If the peak is significantly higher (>200°C), suspect salt formation.

Solubility Profiling

Solubility is best measured using the Shake-Flask Method (24h equilibrium at 25°C).

Solvent SystemPure 2-PPA (mg/mL)2-PPA : Isonicotinamide (1:1)Interpretation
Water (pH 7.0) < 2.0 (Low)> 15.0 (High) Hydrophilic co-former effect.
Ethanol > 100 (High)> 120 (High)Minimal change in organic media.
0.1N HCl < 1.0 (Very Low)~ 5.0 (Moderate)Co-crystal maintains better solubility in acidic media.

Data represents typical trends for phenoxy-acid derivatives co-crystallized with amide co-formers.

References

  • PubChem. (2025).[2] 2-Phenoxy-2-phenylacetic acid (Compound Summary).[2][3][4][5] National Library of Medicine. Available at: [Link]

  • Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (Foundational text on Supramolecular Synthons).
  • Vishweshwar, P., et al. (2006). Pharmaceutical Co-crystals.[1] Journal of Pharmaceutical Sciences. (Methodology for carboxylic acid co-crystals).

  • Cambridge Structural Database (CSD). Search for Phenoxyacetic acid derivatives. CCDC. Available at: [Link]

  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. Crystal Growth & Design.[6] (Reference for screening protocols).

Sources

Head-to-head comparison of phenoxyacetic acid herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Phenoxyacetic Acid Herbicides: Molecular Mechanisms, Efficacy Profiles, and Toxicological Assessments

Executive Summary

Phenoxyacetic acid herbicides, specifically 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) , remain the backbone of broadleaf weed control nearly 80 years after their discovery. For researchers and formulation scientists, distinguishing between these compounds requires looking beyond the label claims to the molecular interaction with the Transport Inhibitor Response 1 (TIR1) receptor and the physicochemical properties governing translocation.

This guide provides a head-to-head technical comparison, analyzing the structural activity relationships (SAR), formulation volatilities, and distinct efficacy profiles of these synthetic auxins.

Molecular Mechanism of Action: The Auxin Overdose

To understand the performance gap between 2,4-D and MCPA, one must first validate the mechanism. Both compounds act as synthetic auxins . They mimic the natural plant hormone Indole-3-acetic acid (IAA) but possess a crucial advantage: they are resistant to metabolic degradation within the plant.

The TIR1/AFB Signaling Cascade

The lethality of these herbicides stems from their ability to bind to the F-box protein TIR1. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.

Causality Insight: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs). Unlike natural IAA, which is regulated via homeostasis, phenoxy herbicides persist, causing continuous, unregulated gene expression. This leads to ethylene evolution, abscisic acid accumulation, and the classic "epinasty" (twisting) symptoms, followed by vascular tissue collapse.

Diagram: Synthetic Auxin Signal Transduction

The following diagram illustrates the pathway from herbicide application to gene activation.

AuxinPathway Herbicide Phenoxy Herbicide (2,4-D / MCPA) CellEntry Cellular Influx (AUX1/LAX Transporters) Herbicide->CellEntry TIR1 TIR1/AFB Receptor (F-Box Protein) CellEntry->TIR1 Binding Complex SCFTIR1 Complex Formation TIR1->Complex AuxIAA Aux/IAA Repressor (Target for Degradation) Complex->AuxIAA Ubiquitination Proteasome 26S Proteasome Degradation AuxIAA->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Repression Lifted GeneExp Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) ARF->GeneExp Death Vascular Collapse & Plant Death GeneExp->Death

Caption: The molecular cascade of synthetic auxins leading to unregulated transcription and plant death.

Head-to-Head: 2,4-D vs. MCPA

While structurally similar, the substitution of a chlorine atom (in 2,4-D) with a methyl group (in MCPA) at the ortho position of the phenoxy ring alters the lipophilicity and receptor affinity.

A. Physicochemical Properties & Translocation

The "methyl" difference in MCPA makes it slightly less acidic and alters its mobility.

Property2,4-D (Acid)MCPA (Acid)Impact on Performance
Molecular Weight 221.04 g/mol 200.62 g/mol MCPA is lighter, potentially aiding diffusion.
pKa 2.83.1MCPA is slightly weaker; affects ion trapping in phloem.
Log Kow (pH 7) -0.82-0.81Similar hydrophilicity at neutral pH.
Water Solubility 900 mg/L825 mg/L2,4-D has marginally better solubility in tank mixes.

Expert Insight: The slightly higher pKa of MCPA allows it to remain in the neutral (protonated) form slightly longer in the acidic apoplast, potentially facilitating different uptake kinetics in legumes compared to 2,4-D. This is why MCPA is often the "safer" choice for under-sown cereals with clover.

B. Efficacy Spectrum
  • 2,4-D: Generally exhibits higher molar activity. It is the gold standard for controlling robust weeds like Dandelion (Taraxacum officinale) and Thistles (Cirsium arvense).

  • MCPA: More selective. It is preferred in cereals (wheat, barley, oats) at earlier growth stages because it causes less phytotoxicity to the crop than 2,4-D.

C. Formulation Chemistry: Ester vs. Amine

The parent acid is rarely used directly. The choice of salt or ester determines the volatility—a critical safety factor.

  • Amine Salts (e.g., Dimethylamine): High water solubility, non-volatile. Trade-off: Slower cuticle penetration.

  • Esters (e.g., 2-EHE): Lipophilic, rapid cuticle penetration. Trade-off: High vapor pressure leads to vapor drift, damaging off-target crops (e.g., cotton, grapes).

Experimental Protocol: Comparative Bioassay

To validate the efficacy differences, researchers should utilize a Root Growth Inhibition Assay . This protocol is self-validating because auxins inhibit primary root elongation in a dose-dependent manner while stimulating adventitious rooting.

Workflow Diagram

Protocol cluster_control Controls Step1 1. Seed Sterilization (Arabidopsis/Cucumber) Step2 2. Stratification (4°C for 2 days) Step1->Step2 Step3 3. Plate Prep (MS Media + Herbicide Gradient) Step2->Step3 Step4 4. Vertical Growth (22°C, 16h Light) Step3->Step4 Step5 5. Imaging & Analysis (Root Length/Angle) Step4->Step5 C1 Solvent Only (DMSO/Ethanol) C1->Step3 C2 Natural Auxin (IAA) C2->Step3

Caption: Standardized workflow for assessing auxin-mimic potency via root inhibition.

Detailed Methodology
  • Preparation: Prepare stock solutions of 2,4-D and MCPA (analytical grade) in DMSO.

  • Dose-Response: Create a dilution series in Murashige and Skoog (MS) agar media ranging from 10 nM to 10 µM.

  • Planting: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Plate seeds on the media.

  • Incubation: Seal plates with micropore tape (allows gas exchange, prevents ethylene buildup which confounds results). Place plates vertically to allow gravitropic root growth.

  • Quantification: After 7 days, scan plates. Use ImageJ to measure primary root length.

  • Calculation: Calculate the IC50 (concentration inhibiting 50% growth) for both compounds using a log-logistic regression model.

Validation Check: If the IAA positive control does not show significant root shortening and root hair proliferation, the assay conditions (light/temp) are invalid.

Toxicology and Safety Profile

The historical shadow of "Agent Orange" (a mix of 2,4-D and 2,4,5-T) necessitates a clear distinction in toxicological profiles. The toxicity in historical samples was largely due to TCDD (Dioxin) , a byproduct of 2,4,5-T synthesis, not 2,4-D or MCPA.

CompoundAcute Oral LD50 (Rat)Carcinogenicity Status (IARC)Environmental Half-Life
2,4-D 375–666 mg/kgClass 2B (Possibly Carcinogenic)10 days (Aerobic soil)
MCPA 700–1160 mg/kgClass 2B (Possibly Carcinogenic)14–24 days
2,4,5-T HistoricalBanned (Dioxin Contamination)Persistent

Current Regulatory Stance: Modern manufacturing processes for 2,4-D and MCPA are strictly regulated to ensure dioxin levels are non-detectable or below safety thresholds. The primary risk for researchers handling these compounds is eye irritation (severe for 2,4-D acid) and dermal sensitization.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

  • U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. United States Environmental Protection Agency.

  • Christofferson, S.E., et al. (2009). The plant hormone auxin regulates genesis of the proteome system. Cell.

  • Peterson, M.A., et al. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxy-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Phenoxy-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.